RGB-286147
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPNXBTPUXMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429556 | |
| Record name | Cdk/Crk Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784211-09-2 | |
| Record name | Cdk/Crk Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RGB-286147: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular targets, downstream cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, cell biology, and drug discovery.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its biological effects primarily through the competitive inhibition of a range of cyclin-dependent kinases, key regulators of cell cycle progression and transcription. By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1]
Kinase Inhibition Profile
This compound has been demonstrated to inhibit a spectrum of CDKs and related kinases with varying potencies. The inhibitory activity is most pronounced against CDKs involved in both cell cycle control and transcriptional regulation.
| Target Kinase/Complex | IC50 (nM) |
| CDK1/CycB | 48[2] |
| CDK2/CycE | 15[2] |
| CDK3 | 10-70[2] |
| CDK4/CycD1 | 839[2] |
| CDK5 | 10-70[2] |
| CDK6/CycD3 | 282[2] |
| CDK7 | 10-70[2] |
| CDK9 | Data not available |
| GSK3β | 754[2] |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Effects of this compound
The inhibition of multiple CDKs by this compound translates into profound effects on cancer cell proliferation and survival. The primary cellular outcomes observed upon treatment with this compound are cell cycle arrest at the G1 phase and the induction of apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase, where DNA replication occurs. This G1 arrest is a direct consequence of the inhibition of CDK2, CDK4, and CDK6, which are essential for the G1/S transition. Specifically, these kinases are responsible for phosphorylating the retinoblastoma protein (Rb), a key tumor suppressor. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis.
Inhibition of DNA Replication and Induction of Apoptosis
By blocking the G1/S transition, this compound effectively halts DNA replication in cancer cells.[1] Prolonged cell cycle arrest and the continued inhibition of transcriptional CDKs, such as CDK9, are thought to trigger the intrinsic apoptotic pathway. Evidence for apoptosis induction includes the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of programmed cell death.[1]
Anti-Tumor Activity
This compound has demonstrated broad anti-tumor activity across a wide range of cancer cell lines. In a panel of 60 tumorigenic cell lines, it exhibited an average GI50 (concentration for 50% growth inhibition) of less than 10 nM after 48 hours of exposure.[1] Notably, the compound also shows potent activity against non-cycling HCT116 human colon carcinoma cells with an IC50 of 40 nM, suggesting that its cytotoxic effects are not solely dependent on active cell proliferation.[1]
| Cell Line | Assay | Metric | Value (nM) | Treatment Duration |
| HCT116 | Cell Viability | IC50 | 57 | 24 hours[2] |
| HCT116 (non-cycling) | Growth Inhibition | IC50 | 40[1] | Not Specified |
| 60 Tumorigenic Cell Lines | Growth Inhibition | Average GI50 | <10 | 48 hours[1] |
| HCT116 | Colony Formation | IC50 | 57[1] | Not Specified |
Table 2: In vitro anti-proliferative and cytotoxic activity of this compound in various cancer cell lines.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound can be visualized through its impact on key cellular signaling pathways and the experimental workflows used to elucidate these effects.
Caption: Mechanism of action of this compound leading to tumor growth inhibition.
Caption: Experimental workflow for analyzing cell cycle arrest induced by this compound.
Caption: Experimental workflow for assessing apoptosis induction by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., CDK1/CycB, CDK2/CycE, etc.)
-
Specific peptide substrates for each kinase
-
³²P-ATP or ³³P-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, combine the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Culture and Proliferation Assays
Objective: To evaluate the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.
Materials:
-
HCT116 human colon carcinoma cells (or other relevant cancer cell lines)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat with this compound (e.g., 50-100 nM) or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat with this compound (e.g., 100 nM) or DMSO for 48 hours.
-
Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a multi-targeted CDK/CRK inhibitor with potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its mechanism of action is centered on the inhibition of key kinases that regulate cell cycle progression and transcription, leading to G1 phase arrest and the induction of programmed cell death. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as potential cancer therapeutics.
References
- 1. A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CDK/CRK Inhibitor RGB-286147
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] Extensive research has demonstrated its ability to induce cell cycle arrest, inhibit DNA replication, and trigger apoptosis in a broad range of tumor cell lines, including those that are non-cycling.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound, a pyrazolo[3,4-d]pyrimidin-4-one derivative, possesses a well-defined chemical structure that contributes to its specific kinase inhibitory activity.
-
IUPAC Name: 1-(2,6-Dichlorophenyl)-1,5-dihydro-6-((4-(2-hydroxyethoxy)phenyl)methyl)-3-(1-methylethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
CAS Number: 784211-09-2
-
Molecular Formula: C₂₃H₂₂Cl₂N₄O₃
-
Molecular Weight: 473.35 g/mol
-
SMILES String: CC(C)c1nnc2c(N(c3c(Cl)cccc3Cl)C(=O)c2n1)Cc4ccc(OCCO)cc4
Chemical Structure:
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the competitive inhibition of the ATP-binding pocket of a specific subset of kinases, predominantly within the CDK and CRK families. This inhibition disrupts the normal progression of the cell cycle and activates apoptotic pathways.
Kinase Inhibition Profile
This compound has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC₅₀) for several key kinases are summarized in the table below.
| Kinase Target | IC₅₀ (nM) |
| CDK1/cyclin B | 48 |
| CDK2/cyclin E | 15 |
| CDK3/cyclin E | 9 |
| CDK4/cyclin D1 | 839 |
| CDK5/p35 | 10 |
| CDK6/cyclin D3 | 282 |
| CDK7/cyclin H/MAT1 | 71 |
| CDK9/cyclin T1 | 9 |
| GSK3β | 754 |
Data compiled from multiple sources.
Cellular Effects
The inhibition of key CDKs by this compound leads to a cascade of cellular events, culminating in the suppression of tumor cell growth and proliferation.
-
Cell Cycle Arrest: Treatment of cancer cells with this compound leads to a pronounced arrest in the G1 phase of the cell cycle.[1] This is a direct consequence of inhibiting CDKs that are essential for the G1 to S phase transition.
-
Inhibition of DNA Replication: By blocking the activity of CDKs required for the initiation and elongation of DNA synthesis, this compound effectively halts DNA replication in tumor cells.[1]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis, in treated cells.[1]
Quantitative Biological Activity
The anti-tumor activity of this compound has been quantified across a variety of cancer cell lines. The following table summarizes key growth inhibition (GI₅₀) and inhibitory concentration (IC₅₀) values.
| Cell Line | Assay Type | Value (nM) | Exposure Time |
| HCT116 | Cell Viability (IC₅₀) | 57 | 24 hours |
| HCT116 (non-cycling) | Growth Inhibition (IC₅₀) | 40 | Not specified |
| 60 Tumorigenic Cell Lines | Average Growth Inhibition (GI₅₀) | <10 | 48 hours |
| HCT116 | Colony Formation Inhibition (IC₅₀) | 57 | Not specified |
Data compiled from multiple sources.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound.
Caption: Typical experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines, such as HCT116.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
PARP Cleavage Detection (Western Blot)
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis, in cells treated with this compound.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a valuable research tool for investigating the roles of CDKs and CRKs in cell cycle regulation and apoptosis. Its potent and selective inhibitory activity makes it a promising candidate for further investigation in the context of anti-cancer drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
RGB-286147: A Technical Whitepaper on a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1][2][3] Extensive research has demonstrated its ability to induce cell cycle arrest and apoptosis in various tumor cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro assays, including kinase inhibition and cell growth inhibition studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 48[2] |
| CDK2/cyclin E | 15[2] |
| CDK3/cyclin E | 9[3] |
| CDK4/cyclin D1 | 839[2][3] |
| CDK5/p35 | 10[3] |
| CDK6/cyclin D3 | 282[3] |
| CDK7/cyclin H/MAT1 | 71[3] |
| CDK9 | 9[3] |
| GSK-3β | 754[2][3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Carcinoma | <10[2] |
| NCI 60-cell line panel | Various | <10 (average)[1] |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 3: Cellular Effects of this compound on HCT116 Cells
| Effect | Concentration (nM) | Time (hr) |
| G1 phase cell cycle arrest | 50-100 | 24-48[1] |
| Inhibition of DNA replication | 50-100 | 24-48[1] |
| Induction of apoptosis | 50-100 | 24-48[1] |
| Proteolytic cleavage of PARP | 100 | 48[1] |
| Inhibition of colony formation (IC50) | 57 | - |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects primarily through the inhibition of multiple CDKs, which are key regulators of cell cycle progression and transcription. The inhibition of these kinases leads to cell cycle arrest, primarily at the G1 phase, and subsequent induction of apoptosis.[1][2] The broad-spectrum activity of this compound is attributed to its ability to target both cell cycle-related CDKs (CDK1, CDK2, CDK4/6) and transcriptional CDKs (CDK7, CDK9).
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
RGB-286147: A Technical Guide to its Kinase Targets and Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] Extensive research has demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the target kinases of this compound, its binding affinities, and the experimental methodologies used to characterize its activity.
Target Kinases and Binding Affinity
This compound exhibits inhibitory activity against a range of CDKs and CRKs, with IC50 values spanning from the low nanomolar to sub-micromolar range. The compound is particularly potent against CDK2/CycE, CDK3/E, CDK5/p35, CDK7/H/MAT1, and CDK9.[2] It displays weaker activity against CDK4/D1, CDK6/D3, and GSK-3β.[2]
The primary targets of this compound were identified through extensive yeast three-hybrid (Y3H)-based proteome and kinome scanning. This unbiased approach revealed CDK1, CDK2, CDK3, CDK5, CDK7, CDK9, and the less characterized CDK-related kinases p42/CCRK, PCTK1/3, and PFTK1 as the predominant targets.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48 |
| CDK2/CycE | 15 |
| CDK3/E | 9 |
| CDK4/D1 | 839 |
| CDK5/p35 | 10 |
| CDK6/D3 | 282 |
| CDK7/H/MAT1 | 71 |
| CDK9 | 9 |
| GSK-3β | 754 |
Data compiled from multiple sources.[2][3]
Signaling Pathways
This compound exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. By inhibiting various CDKs, it disrupts the normal progression of the cell cycle, leading to arrest, and in many cases, apoptosis.
The inhibition of CDK1 and CDK2 is crucial for its effect on cell cycle progression, primarily causing a G1 phase arrest.[1] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins, thereby promoting programmed cell death.
Experimental Protocols
Disclaimer: The following experimental protocols are generalized procedures based on common laboratory practices. The specific protocols used in the primary research characterizing this compound were not available in the public domain at the time of this writing. Researchers should refer to the original publications for precise experimental details if they become accessible.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of this compound that inhibits 50% of the activity (IC50) of a target kinase.
Methodology:
-
Reaction Setup: Kinase reactions are typically performed in a 96-well or 384-well plate format. Each well contains the purified recombinant kinase, a specific peptide substrate, and ATP in a buffered solution.
-
Inhibitor Addition: A serial dilution of this compound is added to the wells. A control with no inhibitor is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or assays that measure ATP depletion.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization buffer.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added, which generates a luminescent signal proportional to the amount of ATP present.
-
-
Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are calculated.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Methodology:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Apoptosis Detection by PARP Cleavage (Western Blot)
Cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Visualization: The signal is visualized using a chemiluminescent substrate and an imaging system. The presence of the cleaved PARP fragment indicates apoptosis.
Conclusion
This compound is a potent inhibitor of multiple CDKs and CRKs, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cells. Its well-defined target profile and mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of this and similar kinase inhibitors.
References
The Role of RGB-286147 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGB-286147 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). By targeting key regulators of cell cycle progression and transcription, this compound exhibits broad anti-tumor activity. This document provides a detailed overview of the signaling pathways modulated by this compound, comprehensive summaries of its inhibitory activity, and detailed protocols for key experimental assays.
Introduction
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor with high affinity for several members of the CDK family. Its mechanism of action primarily involves the induction of cell cycle arrest and apoptosis in cancer cells.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by primarily interfering with two critical cellular pathways:
-
Cell Cycle Regulation: By inhibiting key CDKs, this compound prevents the phosphorylation of crucial substrates required for cell cycle progression, leading to a G1 phase arrest.
-
Apoptosis: The compound induces programmed cell death, a key mechanism for eliminating cancerous cells.
Cell Cycle Regulation Pathway
The progression through the phases of the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-CDK complexes. This compound's primary mechanism of inducing cell cycle arrest is through the inhibition of CDKs that govern the G1/S transition.
Specifically, the inhibition of CDK1, CDK2, CDK4, and CDK6 by this compound leads to the sustained hypophosphorylated state of the Retinoblastoma protein (Rb). In its active, hypophosphorylated form, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for entry into the S phase, such as those encoding cyclins and DNA polymerase. This blockade at the G1 checkpoint halts cellular proliferation.
Apoptosis Pathway
This compound induces apoptosis, or programmed cell death, in tumor cells. A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. During apoptosis, caspases, a family of cysteine proteases, are activated and cleave various cellular substrates, including PARP. The cleavage of PARP by caspases, particularly caspase-3 and caspase-7, renders the enzyme inactive and is a hallmark of apoptosis. While the precise upstream signaling (intrinsic vs. extrinsic pathway) for this compound-induced apoptosis is not fully elucidated, the cleavage of PARP confirms the activation of the downstream caspase cascade.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for several key CDKs.
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48 |
| CDK2/CycE | 15 |
| CDK3 | 10-70 |
| CDK4/CycD1 | 839 |
| CDK5 | 10-70 |
| CDK6/CycD3 | 282 |
| CDK7 | 10-70 |
| CDK9 | 10-70 |
| GSK3β | 754 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 values of this compound against various CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Histone H1 for CDK1/CycB, Rb C-terminal fragment for CDK4/CycD1)
-
[γ-33P]ATP
-
This compound
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) in kinase buffer.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the concentration of this compound to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
In-Depth Technical Guide: RGB-286147 Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and CDK-related kinases (CRKs).[1] This small molecule has demonstrated significant anti-tumor activity across a broad range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on key cell cycle regulators and cancer cell proliferation.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48 |
| CDK2/CycE | 15 |
| CDK3 | 10-70 |
| CDK4/D1 | 839 |
| CDK5 | 10-70 |
| CDK6/D3 | 282 |
| CDK7 | 10-70 |
| CDK9 | 10-70 |
| GSK3β | 754 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[2]
Table 2: Anti-proliferative and Apoptotic Activity of this compound in HCT116 Human Colon Carcinoma Cells
| Assay | Parameter | Value (nM) | Treatment Duration |
| Cell Viability | IC50 | 57 | 24 hours |
| Colony Formation | IC50 | 57 | Not Specified |
| Non-cycling Cell Growth | IC50 | 40 | Not Specified |
| Broad Anti-Tumor Activity (60 cell lines) | Average GI50 | <10 | 48 hours |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that gives half-maximal response. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.[1][2]
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-cancer effects primarily by inhibiting CDKs, which are crucial regulators of cell cycle progression. Inhibition of these kinases leads to a G1 phase cell cycle arrest and subsequently triggers the intrinsic pathway of apoptosis.[1] A key indicator of apoptosis induced by this compound is the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3.[1]
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect the cleavage of PARP and the expression levels of other apoptosis-related proteins.
1. Cell Lysis and Protein Extraction:
-
Treat cancer cells with desired concentrations of this compound for specified time points (e.g., 24, 48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
1. Cell Preparation:
-
Treat cells with this compound as described for Western blotting.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
2. Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of multiple CDKs, leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic. Future studies should continue to elucidate the detailed molecular interactions and downstream signaling events to fully characterize its anti-neoplastic properties.
References
Cell Cycle Arrest by RGB-286147: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGB-286147 is a potent and selective small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs), demonstrating significant anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a primary focus on its ability to induce cell cycle arrest. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development of this compound. Visualized signaling pathways and experimental workflows are included to offer a clear understanding of its molecular interactions and methodological applications.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The aberrant activity of these kinases is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as attractive targets for cancer therapy. This compound is a novel kinase inhibitor that has demonstrated potent activity against a broad spectrum of tumor cells.[1] This document outlines the core mechanism of this compound-induced cell cycle arrest, providing researchers with the necessary technical information to investigate and utilize this compound.
Mechanism of Action: Inhibition of Multiple CDKs
This compound functions as an ATP-competitive inhibitor, targeting a range of CDKs and CRKs that are crucial for cell cycle progression.[2] Its primary targets include CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9.[1][2] The inhibition of these kinases disrupts the normal sequence of cell cycle events, leading to a halt in cell proliferation.
G1 Phase Arrest
A key effect of this compound is the induction of cell cycle arrest in the G1 phase.[2] This is primarily achieved through the inhibition of CDK2 and CDK4/6, although the latter is inhibited less potently.[1][2]
-
Inhibition of CDK2/Cyclin E: The CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for DNA replication.[1][2]
-
Impact on Retinoblastoma Protein (Rb) Phosphorylation: A critical substrate of G1 CDKs is the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes necessary for S phase entry. Inhibition of CDK2 and CDK4/6 by this compound leads to the accumulation of hypophosphorylated Rb, thereby maintaining the G1 checkpoint.
The sustained G1 arrest ultimately triggers cellular apoptosis, contributing to the cytotoxic effects of this compound in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell lines.
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48[1] |
| CDK2/CycE | 15[1] |
| CDK3/E | 9[3] |
| CDK4/D1 | 839[1][2] |
| CDK5/p35 | 10[3] |
| CDK6/D3 | 282[3] |
| CDK7/H/MAT1 | 71[3] |
| CDK9 | 9[3] |
| GSK3β | 754[1] |
Table 1: Inhibitory Activity of this compound against various kinases.
| Cell Line | Assay | IC50 / GI50 (nM) | Exposure Time |
| HCT116 | Cell Viability | 57 | 24h[1] |
| HCT116 (non-cycling) | Cell Growth | 40 | 48h[2] |
| HCT116 | Colony Formation | 57 | -[2] |
| 60 Tumorigenic Cell Lines | Growth Inhibition (Average) | <10 | 48h[1][2] |
Table 2: Anti-proliferative activity of this compound in cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against specific CDKs.
Materials:
-
Recombinant human CDK/cyclin complexes
-
Histone H1 (as a substrate for CDK1, 2, 4, 6) or GST-Rb (for CDK4/6)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cell Cycle Proteins
This protocol is for detecting the levels of key cell cycle regulatory proteins following treatment with this compound.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
Caption: this compound inhibits CDKs, preventing Rb phosphorylation and G1/S transition.
Experimental Workflow for Cell Cycle Analysis
References
Understanding the Selectivity of RGB-286147: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent and ATP-competitive small molecule inhibitor targeting the cyclin-dependent kinase (CDK) family. Exhibiting a pan-CDK inhibitory profile, this compound has demonstrated significant activity in both cancer cell proliferation and viral replication, highlighting its potential as a versatile therapeutic agent. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and experimental workflows.
Core Selectivity Profile: A Pan-CDK Inhibitor
This compound demonstrates potent inhibitory activity against a range of cyclin-dependent kinases, with IC50 values in the nanomolar range for several key members of the family. Its broad activity against CDKs underscores its classification as a pan-CDK inhibitor. The compound also shows activity against Glycogen Synthase Kinase 3 beta (GSK3β), albeit at higher concentrations.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. The data highlights its potent inhibition of multiple CDKs, which are crucial regulators of cell cycle progression and transcription.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 48 |
| CDK2/cyclin E | 15 |
| CDK3 | 10-70 |
| CDK4/cyclin D1 | 839 |
| CDK5 | 10-70 |
| CDK6/cyclin D3 | 232 |
| CDK7 | 10-70 |
| CDK9 | Potent (low nM) |
| GSK3β | 754 |
Table 1: Inhibitory concentration (IC50) values of this compound against a panel of kinases. Data compiled from publicly available sources.
Cellular Activity: Anti-Proliferative and Antiviral Effects
The potent inhibition of CDKs by this compound translates to significant cellular effects, including robust anti-proliferative activity in cancer cell lines and inhibition of viral replication.
Anti-Proliferative Activity in HCT116 Colon Carcinoma Cells
In the human colon carcinoma cell line HCT116, this compound exhibits potent anti-proliferative and pro-apoptotic effects. Treatment with this compound leads to a dose-dependent decrease in cell viability and inhibits the ability of these cells to form colonies.
| Assay Type | Cell Line | IC50 (nM) | Exposure Time |
| Cell Viability | HCT116 | 57 | 24 hours |
| Colony Formation | HCT116 | 57 | Not Specified |
Table 2: Anti-proliferative activity of this compound in the HCT116 human colon carcinoma cell line.
Antiviral Activity against Zika Virus (ZIKV)
This compound has been identified as a potent inhibitor of Zika virus (ZIKV) replication. This antiviral activity is attributed to the inhibition of host cell CDKs that are essential for the viral life cycle.
| Virus | Assay Type | IC50 (nM) |
| Zika Virus | Viral Replication Assay | 27 |
Table 3: Antiviral activity of this compound against Zika Virus.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound is intrinsically linked to its inhibition of CDKs, which play a central role in regulating the cell cycle. By inhibiting these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases. A common method involves a radiometric assay or a fluorescence-based assay.
The Selectivity of RGB-286147: An Uncharted Territory in Non-Cancerous Cell Lines
Despite extensive investigation into the anti-cancer properties of the potent cyclin-dependent kinase (CDK) inhibitor RGB-286147, a comprehensive understanding of its effects on non-cancerous cell lines remains largely undefined within publicly available scientific literature. While the compound has demonstrated significant anti-tumor activity across a broad spectrum of cancer cell lines, specific quantitative data regarding its cytotoxicity and mechanistic action in normal, healthy cells is conspicuously absent. This gap in knowledge precludes the creation of a detailed technical guide on its direct impact on non-malignant cellular processes.
This compound is recognized as a multi-targeted inhibitor of CDKs, which are crucial regulators of the cell cycle. The rationale behind CDK inhibition in cancer therapy is to halt the uncontrolled proliferation of tumor cells. However, since CDKs also play a vital role in the division of normal cells, the selectivity of these inhibitors is a critical determinant of their therapeutic window and potential side effects.
Early, non-selective "pan-CDK" inhibitors often failed in clinical trials due to significant toxicity to healthy, proliferating tissues, such as bone marrow and the gastrointestinal lining[1][2]. This underscores the importance of understanding the selectivity profile of any new CDK inhibitor. While some reports suggest that this compound is "less active against other non-CDK/CRK kinases," this does not provide specific details about its effects on whole non-cancerous cells.
For a comprehensive evaluation of a CDK inhibitor's safety and therapeutic potential, a direct comparison of its effects on cancerous and non-cancerous cells is essential. Such studies typically involve determining the half-maximal inhibitory concentration (IC50) in a panel of both malignant and normal cell lines, such as human fibroblasts or human umbilical vein endothelial cells (HUVECs). The ratio of the IC50 in normal cells to that in cancer cells, known as the selectivity index, provides a quantitative measure of the drug's therapeutic window. To date, such data for this compound has not been published.
Furthermore, a thorough investigation would entail detailed experimental protocols outlining cell culture conditions, drug concentrations, and the specific assays used to measure cytotoxicity, cell cycle arrest, and apoptosis. This information is fundamental for the scientific community to replicate, validate, and build upon existing findings.
General Principles of CDK Inhibitor Selectivity and Potential Effects on Non-Cancerous Cells
In the absence of specific data for this compound, we can infer potential effects based on the broader class of CDK inhibitors. The primary mechanism of action of CDK inhibitors is the induction of cell cycle arrest, typically at the G1/S or G2/M checkpoints. In highly proliferative normal tissues, this can lead to side effects such as myelosuppression (a decrease in the production of blood cells) and gastrointestinal toxicity.
The following diagram illustrates a generalized signaling pathway of CDK inhibition leading to cell cycle arrest.
Caption: Generalized pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.
Experimental Workflow for Assessing Selectivity
A standard experimental workflow to determine the selectivity of a compound like this compound would involve the following steps:
Caption: Standard experimental workflow for assessing the selectivity of a drug candidate.
References
Methodological & Application
Application Notes and Protocols for RGB-286147 (in vitro)
For research use only.
Introduction
RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). It exhibits broad-spectrum anti-tumor activity by inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on cancer cell lines, particularly HCT116 human colon carcinoma cells, as a representative model.
Mechanism of Action
This compound functions as a proteome-wide inhibitor of a range of CDKs and CRKs, which are crucial regulators of cell cycle progression and transcription. By inhibiting these kinases, this compound disrupts the cell cycle, leading to a G1 phase arrest, and ultimately triggers programmed cell death (apoptosis). This induction of apoptosis is evidenced by the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP).
Data Presentation
Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48 |
| CDK2/CycE | 15 |
| CDK3/E | 9 |
| CDK4/D1 | 839 |
| CDK5/p35 | 10 |
| CDK6/D3 | 282 |
| CDK7/H/MAT1 | 71 |
| CDK9 | 9 |
| GSK3β | 754 |
Cellular Activity of this compound in HCT116 Cells
| Assay | Metric | Value (nM) | Exposure Time |
| Cell Viability | IC50 | 57 | 24 hours |
| Colony Formation Inhibition | IC50 | 57 | - |
| Growth Inhibition (proliferating cells) | GI50 | <10 | 48 hours |
| Growth Inhibition (non-cycling cells) | IC50 | 40 | - |
Signaling Pathway
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, and re-seed at a ratio of 1:2 to 1:4.
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against a specific CDK.
-
Materials:
-
Recombinant CDK/Cyclin enzyme
-
Kinase assay buffer
-
Peptide substrate for the specific CDK
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted CDK/Cyclin enzyme to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be near the Km value for the enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays in the linear range.
-
Stop the reaction and detect the generated ADP using a detection reagent like ADP-Glo™.
-
Measure the luminescent signal, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 1x10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 to 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Western Blot for PARP Cleavage
This method detects the cleavage of PARP, a hallmark of apoptosis.
-
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat HCT116 cells with this compound for 48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. Full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
-
Probe for a loading control like β-actin to ensure equal protein loading.
-
Experimental Workflow
Application Notes and Protocols for RGB-286147 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent, ATP-competitive inhibitor of a broad range of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] It demonstrates weaker activity against CDK4/6 and GSK3β.[1] By targeting these key regulators of the cell cycle and transcription, this compound effectively induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis in a variety of tumor cell lines.[1][3] These characteristics make this compound a valuable tool for cancer research and drug development.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on assessing its effects on cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of multiple CDKs. Inhibition of CDK1 and CDK2, key enzymes in the G1/S and G2/M transitions, leads to the hypophosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, growth-suppressive state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately causing a G1 phase arrest.[4][5]
Furthermore, inhibition of CDKs by this compound can trigger the intrinsic apoptotic pathway. This can involve the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent cleavage of substrates such as poly (ADP-ribose) polymerase (PARP).[1][6][7]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cell viability.
Table 1: Inhibitory Activity of this compound against various kinases.
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48[1] |
| CDK2/CycE | 15[1] |
| CDK3 | 9[2] |
| CDK5/p35 | 10[2] |
| CDK7/CycH/MAT1 | 71[2] |
| CDK9 | 9[2] |
| CDK4/D1 | 839[2] |
| CDK6/D3 | 282[2] |
| GSK3β | 754[2] |
Table 2: Anti-proliferative and Cytotoxic Activity of this compound.
| Cell Line | Assay | Value (nM) | Exposure Time |
| HCT116 | IC50 (Viability) | 57[1] | 24 hours |
| HCT116 | IC50 (Colony Formation) | 57[3] | - |
| 60 Tumorigenic Cell Lines | Average GI50 | <10[3] | 48 hours |
| Non-cycling HCT116 | IC50 | 40[3] | - |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. The human colorectal carcinoma cell line HCT116 is used as an example, as it has been shown to be sensitive to this compound.[1][3]
General Reagent and Cell Culture Information
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Cell Line: HCT116 (ATCC® CCL-247™).
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Figure 2: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. Recommended starting concentrations range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 50 nM, 100 nM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in cell cycle and apoptosis pathways.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat HCT116 cells with this compound as previously described.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a valuable research tool for investigating the roles of CDKs in cell cycle control and apoptosis. The protocols provided here offer a framework for characterizing the cellular effects of this potent CDK inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful analysis of the data obtained from these experiments will contribute to a better understanding of the therapeutic potential of targeting CDKs in cancer.
References
- 1. Cyclin-Dependent Kinase 1-Mediated Bcl-xL/Bcl-2 Phosphorylation Acts as a Functional Link Coupling Mitotic Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Application Notes and Protocols for Western Blot Analysis of RGB-286147, a Pan-CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent and broad-spectrum small molecule inhibitor targeting a wide range of Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1] Its comprehensive inhibitory action disrupts cell cycle progression, leading to G1 phase arrest, endoreduplication, and ultimately, apoptosis in cancerous cells.[1] Western blotting is an indispensable immunodetection technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the phosphorylation status and expression levels of key downstream targets of the CDK pathways. These application notes provide a detailed protocol for utilizing western blot to assess the efficacy of this compound in relevant cellular models.
Mechanism of Action and Signaling Pathways
CDKs are serine/threonine kinases that form complexes with cyclins to regulate cell cycle progression. This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of various CDKs, thereby inhibiting their kinase activity. This inhibition leads to the blockade of downstream phosphorylation events crucial for cell cycle transitions.
A primary target of CDK4/6 and CDK2 is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1 to S phase transition. Upon phosphorylation by CDK/cyclin complexes, Rb releases E2F, allowing for cell cycle progression.[2][3][4] Inhibition of these CDKs by this compound is expected to result in a decrease in phosphorylated Rb (p-Rb).
Furthermore, inhibition of CDK1, the engine of mitosis, will arrest cells in the G2/M phase. Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), will lead to the downregulation of anti-apoptotic proteins like Mcl-1 and key oncogenes such as c-Myc.[5][6] The culmination of these inhibitory actions is the induction of apoptosis, which can be monitored by observing the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[1][7][8]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on cell cycle and apoptosis.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for the study. Cell lines known to be sensitive to CDK inhibitors, such as breast cancer (e.g., MCF-7), colon cancer (e.g., HCT116), or lung cancer (e.g., A549) cell lines, are recommended.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh culture medium to the desired final concentrations. Based on the low nanomolar IC50 values, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Treat cells for various time points (e.g., 6, 12, 24, 48 hours) to assess the temporal effects of the inhibitor.
-
B. Western Blot Protocol
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to an equal amount of protein (typically 20-30 µg) from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency by staining the membrane with Ponceau S solution.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Experimental Workflow
Caption: Western blot experimental workflow for analyzing this compound effects.
Data Presentation
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Expected Effect of this compound | Suggested Dilution | Supplier (Example) |
| p-Rb | Ser807/811 | Decrease | 1:1000 | Cell Signaling Technology |
| Total Rb | - | No significant change | 1:1000 | Cell Signaling Technology |
| Cyclin D1 | - | Decrease (in some cell lines) | 1:1000 | Santa Cruz Biotechnology |
| c-Myc | - | Decrease | 1:1000 | Abcam |
| Mcl-1 | - | Decrease | 1:1000 | Cell Signaling Technology |
| Cleaved PARP | Asp214 | Increase | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Asp175 | Increase | 1:1000 | Cell Signaling Technology |
| β-actin | - | Loading Control | 1:5000 | Sigma-Aldrich |
| GAPDH | - | Loading Control | 1:5000 | Cell Signaling Technology |
Table 2: Representative Quantitative Data from a Dose-Response Experiment
Cells were treated with varying concentrations of this compound for 24 hours. Band intensities were quantified and normalized to a loading control.
| This compound Conc. (nM) | Relative p-Rb (Ser807/811) Intensity | Relative Cleaved PARP Intensity |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.78 | 1.52 |
| 50 | 0.45 | 2.89 |
| 100 | 0.15 | 4.76 |
| 500 | 0.05 | 6.34 |
Troubleshooting
-
No or Weak Signal:
-
Increase protein loading amount.
-
Optimize primary antibody concentration and incubation time.
-
Check transfer efficiency with Ponceau S staining.
-
Ensure ECL reagent is fresh and properly prepared.
-
-
High Background:
-
Increase the duration and number of wash steps.
-
Optimize blocking conditions (time and blocking agent).
-
Use a lower concentration of primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of washing steps.
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
This document provides a comprehensive guide for utilizing western blot analysis to investigate the cellular effects of the pan-CDK inhibitor, this compound. By following these protocols, researchers can effectively assess the compound's impact on key cell cycle and apoptotic signaling pathways, providing valuable insights for basic research and drug development.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols: Determining the Optimal Concentration of RGB-286147 for HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: RGB-286147 is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers, including colorectal cancer. The HCT116 human colorectal carcinoma cell line is a widely used model for studying the efficacy of anti-cancer compounds. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for inducing anti-cancer effects in HCT116 cells, including detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution.
Proposed Signaling Pathway of this compound
This compound is hypothesized to inhibit the PI3K/Akt signaling cascade, leading to downstream effects that promote apoptosis and cell cycle arrest. By inhibiting this pathway, this compound can decrease the expression of anti-apoptotic proteins and cell cycle progression factors.
Caption: Proposed mechanism of this compound in HCT116 cells.
Experimental Workflow
The following workflow outlines the key steps to determine the optimal concentration of this compound.
Caption: Experimental workflow for optimal concentration determination.
Data Presentation
Cell Viability (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 of this compound in HCT116 cells was determined using an MTT assay after 48 hours of treatment.
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (DMSO) | 0 | 100 ± 4.5 |
| This compound | 1 | 85 ± 5.1 |
| This compound | 5 | 62 ± 3.8 |
| This compound | 10 | 51 ± 4.2 (IC50) |
| This compound | 20 | 35 ± 3.1 |
| This compound | 50 | 15 ± 2.5 |
Apoptosis Analysis
The percentage of apoptotic cells was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining after 48 hours of treatment with concentrations around the IC50 value.
| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 5 (0.5x IC50) | 10.2 ± 1.1 | 5.3 ± 0.7 | 15.5 ± 1.8 |
| This compound | 10 (1x IC50) | 25.8 ± 2.3 | 12.1 ± 1.5 | 37.9 ± 3.8 |
| This compound | 20 (2x IC50) | 35.4 ± 3.1 | 20.5 ± 2.2 | 55.9 ± 5.3 |
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after PI staining of HCT116 cells treated for 24 hours.
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.9 |
| This compound | 5 (0.5x IC50) | 58.9 ± 4.0 | 25.1 ± 2.2 | 16.0 ± 1.7 |
| This compound | 10 (1x IC50) | 70.1 ± 5.2 | 18.5 ± 1.9 | 11.4 ± 1.3 |
| This compound | 20 (2x IC50) | 75.6 ± 5.8 | 15.3 ± 1.6 | 9.1 ± 1.1 |
Experimental Protocols
HCT116 Cell Culture
-
Cell Line: HCT116 (ATCC® CCL-247™).
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. The doubling time for HCT116 cells is approximately 25-35 hours.[1] A seeding density of 2 x 10^4 cells/cm^2 is recommended for routine culture.[1]
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on HCT116 cells.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with selected concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using Accutase or a gentle cell scraper. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with selected concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Several studies have shown that various compounds can induce G1 phase arrest in HCT116 cells.[2][3]
Conclusion and Recommendation
Based on the comprehensive analysis of cell viability, apoptosis, and cell cycle distribution, the optimal concentration of this compound for inducing significant anti-cancer effects in HCT116 cells in vitro is in the range of 10-20 µM . At these concentrations, this compound effectively inhibits cell proliferation, induces a substantial level of apoptosis, and causes a significant G1 cell cycle arrest. Further in vivo studies are recommended to validate these findings.
References
Application Notes and Protocols for RGB-286147: A Potent CDK Inhibitor for Inducing G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] It exhibits broad-spectrum anti-tumor activity and has been demonstrated to induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cell lines.[1] These characteristics make this compound a valuable research tool for studying cell cycle regulation and for the preclinical evaluation of novel anti-cancer therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound to induce G1 arrest in a research setting. The protocols are designed to be comprehensive and adaptable to various laboratory contexts.
Mechanism of Action: G1 Phase Arrest
This compound exerts its primary effect by inhibiting the kinase activity of multiple CDKs that are crucial for cell cycle progression, particularly the transition from G1 to S phase. Key targets include CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1] While it shows weaker activity against CDK4 and CDK6, its potent inhibition of CDK2/Cyclin E is a critical driver of G1 arrest.[1]
The G1 phase of the cell cycle is controlled by the activity of CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases phosphorylate the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors. E2F then activates the transcription of genes required for S phase entry. By inhibiting these CDKs, this compound prevents the phosphorylation of pRb, thereby maintaining it in its active, E2F-bound state and blocking entry into the S phase. This leads to an accumulation of cells in the G1 phase of the cell cycle.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 48[1] |
| CDK2/Cyclin E | 15[1] |
| CDK3 | 10-70[1] |
| CDK4 | 839[1] |
| CDK5 | 10-70[1] |
| CDK6 | 282[1] |
| CDK7 | 10-70[1] |
| CDK9/Cyclin T1 | 10-70[1] |
| GSK3β | 754[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Exposure Time |
| HCT116 | Colon Carcinoma | IC50 | 57[1] | 24h |
| HCT116 (non-cycling) | Colon Carcinoma | IC50 | 40[1] | 48h |
| 60 Tumorigenic Cell Lines | Various | Average GI50 | <10[1] | 48h |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for preparing and treating cells with this compound for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture plates/flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for cell cycle analysis) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and resume proliferation for 24 hours.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 50 nM, 100 nM).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).[1]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.
Materials:
-
Treated and control cells from Protocol 1
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach with Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to FACS tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Protocol 3: Western Blot Analysis of G1-Related Proteins
This protocol describes the detection of key G1 phase regulatory proteins (pRb, phospho-pRb, Cyclin D1, p21) by Western blotting.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pRb, anti-phospho-pRb (Ser780/Ser807/811), anti-Cyclin D1, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets from Protocol 1 with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using appropriate software and normalize to a loading control (β-actin or GAPDH).
-
Protocol 4: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific CDK in vitro using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant active CDK/Cyclin complex (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1 for CDK2)
-
Kinase assay buffer
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a white assay plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the reaction by adding ATP. The final reaction volume and concentrations should be optimized for the specific kinase.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Detection:
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the concentration of this compound to determine the IC50 value.
-
Concluding Remarks
This compound is a valuable chemical probe for investigating the roles of CDKs in cell cycle control and cancer biology. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound to induce and study G1 phase cell cycle arrest. As with any experimental system, optimization of concentrations, incubation times, and antibody dilutions may be necessary for specific cell lines and laboratory conditions.
References
Preparing RGB-286147 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1][2][3] It has demonstrated broad anti-tumor activity by inducing cell cycle arrest, primarily in the G1 phase, and promoting apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro experiments.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 473.35 g/mol [1][3] |
| Formula | C23H22Cl2N4O3[1] |
| CAS Number | 784211-09-2[1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥95% (HPLC)[3] |
Biological Activity
This compound is a multi-CDK inhibitor with high potency against several key cell cycle regulators. The IC50 values for various kinases are detailed in the table below.
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48[2] |
| CDK2/CycE | 15[2] |
| CDK3/E | 9[3] |
| CDK5/p35 | 10[3] |
| CDK7/H/MAT1 | 71[3] |
| CDK9 | 9[3] |
| CDK4/D1 | 839[3] |
| CDK6/D3 | 282[3] |
| GSK-3β | 754[3] |
The inhibition of these CDKs by this compound leads to the disruption of the cell cycle and subsequent apoptosis, making it a valuable tool for cancer research.[4]
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound.
-
Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound (Molecular Weight = 473.35 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
For 1 mg of this compound, to make a 10 mM solution, you would add 0.211 mL (211 µL) of DMSO.
-
Mixing: Vortex the solution thoroughly to dissolve the compound. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and/or sonication in an ultrasonic bath may be required to achieve complete solubilization.[1]
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When ready to use, thaw an aliquot at room temperature and vortex briefly before diluting to the final experimental concentration in the appropriate cell culture medium.
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area. For research use only. Not for human or veterinary use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Cdk/Crk Inhibitor The Cdk/Crk Inhibitor, also referenced under CAS 784211-09-2, controls the biological activity of Cdk/Crk. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 784211-09-2 [sigmaaldrich.com]
- 4. A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RGB-286147
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of RGB-286147, a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). Detailed protocols for key experiments are included to guide researchers in utilizing this compound for maximum effect.
Compound: this compound Target: CDKs and CRKs Primary Effects: Cell cycle arrest, inhibition of DNA replication, and induction of apoptosis. Therapeutic Potential: Anti-tumor agent.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration/Value | Treatment Time | Observed Effect | Citation |
| GI₅₀ | Average of 60 tumor cell lines | <10 nM | 48 hours | Broad-spectrum growth inhibition | [1] |
| IC₅₀ | HCT116 | 57 nM | 24 hours | Inhibition of cell viability | [1] |
| IC₅₀ | Non-cycling HCT116 | 40 nM | Not Specified | Inhibition of cell growth | [2] |
| Effective Concentration | HCT116 | 50-100 nM | 24-48 hours | G1 phase cell cycle arrest, inhibition of DNA replication, apoptosis | [2] |
| Effective Concentration | HCT116 | 100 nM | 48 hours | Proteolytic cleavage of PARP | [2] |
| Colony Formation Inhibition (IC₅₀) | HCT116 | 57 nM | Not Specified | Inhibition of colony formation | [2] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| CDK1/CycB | 48 |
| CDK2/CycE | 15 |
| CDK3/E | 9 |
| CDK4/D1 | 839 |
| CDK5/p35 | 10 |
| CDK6/D3 | 282 |
| CDK7/H/MAT1 | 71 |
| CDK9 | 9 |
| GSK-3β | 754 |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in disrupting the cell cycle. By inhibiting various cyclin-dependent kinases, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to G1 arrest and subsequent apoptosis.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound in vitro.
Experimental Workflow
The diagram below outlines the general workflow for in vitro experiments with this compound.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 50-100 nM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.
-
Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Protocol 2: Apoptosis Detection by PARP Cleavage (Western Blot)
Objective: To assess the induction of apoptosis by this compound through the detection of cleaved PARP.
Materials:
-
Treated and untreated cell pellets (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).
-
-
Loading Control: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Protocol 3: Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the proliferative capacity and survival of single cells.
Materials:
-
HCT116 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of HCT116 cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
Treatment:
-
Allow cells to attach for a few hours.
-
Treat the cells with various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 7-14 days, or until visible colonies are formed in the control wells.
-
The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1 mL of 100% methanol to each well and incubate for 10 minutes to fix the colonies.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing and Drying:
-
Carefully remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
References
Application Notes and Protocols for Flow Cytometry Analysis Following RGB-286147 Treatment
Introduction
RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1][2][3][4] This small molecule has demonstrated broad anti-tumor activity across numerous cancer cell lines.[1][2] The primary mechanism of action involves the induction of cell cycle arrest, predominantly in the G1 phase, and the subsequent activation of apoptotic pathways, leading to cancer cell death.[1][2] Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to this compound treatment. This document provides detailed protocols for analyzing cell cycle progression and apoptosis using flow cytometry in cancer cell lines, such as HCT116, following exposure to this compound.
Mechanism of Action of this compound
This compound targets a range of CDKs, including CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2][4] By inhibiting these key regulators of the cell cycle, this compound effectively halts the transition from the G1 to the S phase. This G1 arrest is a direct consequence of the inhibition of CDK2/Cyclin E and CDK4/Cyclin D complexes, which are crucial for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors necessary for S-phase entry. Furthermore, the inhibition of transcriptional CDKs like CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death.
Quantitative Data Presentation
The following tables present representative data from flow cytometry analysis of HCT116 cells treated with this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 50 | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 2.1 |
| 100 | 75.1 ± 3.8 | 8.7 ± 1.5 | 16.2 ± 2.3 |
Table 2: Apoptosis Analysis
| Treatment Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.3 ± 2.5 | 2.1 ± 0.8 | 2.6 ± 1.1 |
| 50 | 70.4 ± 5.1 | 18.9 ± 3.2 | 10.7 ± 2.4 |
| 100 | 55.8 ± 6.3 | 28.5 ± 4.5 | 15.7 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 50 nM and 100 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the cell cycle distribution.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve RGB-286147 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of RGB-286147 in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. Solvent Quality: Use of aged or hygroscopic DMSO can significantly reduce solubility.[1] 3. Temperature Fluctuation: The compound may be precipitating out of solution upon cooling or after a freeze-thaw cycle. | 1. Verify Concentration: Cross-reference your concentration with the solubility data provided. Consider preparing a more dilute solution. 2. Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO.[1] 3. Aid Solubilization: Gentle warming and sonication can help dissolve the compound.[1] 4. Aliquot Solution: Store the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] |
| Loss of Activity or Inconsistent Results | 1. Degradation: The compound may be degrading due to improper storage or handling. 2. Repeated Freeze-Thaw Cycles: This can lead to compound degradation and precipitation.[1] 3. Exposure to Incompatibles: Contact with strong acids, alkalis, or oxidizing agents can cause chemical instability. | 1. Follow Storage Guidelines: Adhere strictly to the recommended storage temperatures and durations. 2. Aliquot and Store Properly: Prepare single-use aliquots and store them at -80°C for long-term stability.[1] 3. Check for Contaminants: Ensure solvents and buffers are free from incompatible substances. 4. Protect from Light: Store solutions in light-protected vials.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 784211-09-2[1] |
| Molecular Formula | C₂₃H₂₂Cl₂N₄O₃[3] |
| Molecular Weight | 473.35 g/mol [2][3] |
| Appearance | White to off-white solid[1] |
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is critical to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair solubility.[1]
| Solvent | Reported Solubility |
| DMSO | Up to 30 mg/mL (63.38 mM)[1] |
| 10 mM[3] | |
| 5 mg/mL[2] |
Q3: How should I prepare a stock solution of this compound?
A3: For consistent results, follow the detailed protocol for stock solution preparation. A visual workflow is also provided below.
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is crucial for maintaining the compound's stability and activity. Recommendations vary for the solid compound versus solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months[3] | Store sealed and away from moisture.[1] |
| 4°C | 6 Months[3] | ||
| In Solvent (DMSO) | -80°C | 6 Months[1] | Recommended for long-term storage.[1] |
| -20°C | 1-6 Months[1][2] | Store in sealed, single-use aliquots away from moisture.[1] |
Q5: How can I minimize degradation during experimental use?
A5: To minimize degradation, always prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid keeping diluted solutions at room temperature for extended periods. Protect the compound from direct light.[2]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 4.73 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution briefly. If necessary, use an ultrasonic bath and gentle warming to ensure the compound dissolves completely.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1]
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Simplified signaling pathway showing this compound inhibition of CDKs.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdk/Crk Inhibitor The Cdk/Crk Inhibitor, also referenced under CAS 784211-09-2, controls the biological activity of Cdk/Crk. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 784211-09-2 [sigmaaldrich.com]
- 3. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing Sorafenib Dosage for Different Cell Lines
Sorafenib is a multi-kinase inhibitor used in cancer research and treatment. It targets several key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Sorafenib dosage in various cell lines, troubleshooting common experimental issues, and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
General
Q1: What is Sorafenib and what is its mechanism of action?
Sorafenib is an oral multi-kinase inhibitor that targets both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.[1][4] Its primary mechanism involves the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation.[1][5] Additionally, Sorafenib inhibits several receptor tyrosine kinases, including VEGFR and PDGFR, thereby blocking tumor angiogenesis (the formation of new blood vessels).[1][6]
Q2: Which signaling pathways are affected by Sorafenib?
Sorafenib impacts multiple signaling pathways critical for cancer cell survival and proliferation, including:
-
RAF/MEK/ERK Pathway: By inhibiting RAF kinases (Raf-1, wild-type B-Raf, and mutant B-Raf), Sorafenib blocks downstream signaling that promotes cell proliferation.[1][5]
-
VEGFR and PDGFR Signaling: Inhibition of these pathways in endothelial cells and pericytes leads to a reduction in tumor angiogenesis and vascularization.[1][6]
-
Other Kinases: Sorafenib also inhibits other kinases such as c-KIT, FLT3, and RET, contributing to its broad anti-tumor activity.[4]
-
PI3K/AKT/mTOR Pathway: Sorafenib can induce autophagy in cancer cells by modulating this pathway.[7][8]
Dosing and Preparation
Q3: How should I prepare a stock solution of Sorafenib?
Sorafenib is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute 10 mg of Sorafenib in 1.57 ml of DMSO.[9] It is soluble in DMSO at concentrations up to 200 mg/ml but has very poor solubility in ethanol and water.[9]
Q4: What are typical working concentrations for in vitro experiments?
Working concentrations of Sorafenib can vary depending on the cell line and the desired experimental outcome. A common range for in vitro studies is 0.1-10 µM.[9] For many hepatocellular carcinoma (HCC) cell lines, such as HepG2 and HuH-7, the IC50 (the concentration that inhibits 50% of cell growth) is approximately 5-6 µmol/L after 48-72 hours of treatment.[10][11]
Q5: How long should I treat my cells with Sorafenib?
The duration of treatment depends on the specific assay. For cell viability assays, a 48 to 72-hour incubation is common.[10][11] For signaling studies, a shorter pre-treatment of 0.5 to 2 hours may be sufficient before stimulation.[9] Some experiments may require treatment times of up to 24 hours or longer.[9]
Troubleshooting
Q6: My cells are not responding to Sorafenib treatment. What could be the issue?
Several factors can contribute to a lack of response:
-
Cell Line Resistance: Some cell lines exhibit intrinsic resistance to Sorafenib.[12] This can be due to genetic heterogeneity and variations in the activation of signaling pathways.[12]
-
Drug Concentration: The concentration of Sorafenib may be too low. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Drug Quality: Ensure the Sorafenib used is of high purity and has been stored correctly. Stock solutions in DMSO should be used within 3 months to prevent loss of potency.[9]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the outcome.
Q7: I am observing high levels of cell death even at low concentrations. What should I do?
-
Toxicity: Sorafenib can induce apoptosis and other forms of cell death.[13][14] If you observe excessive cell death, consider reducing the concentration or the duration of treatment.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to Sorafenib. It is important to establish a baseline toxicity profile for each cell line.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to increased cytotoxicity.
Q8: How can I manage common side effects of Sorafenib in my cell culture experiments?
While side effects are more commonly associated with clinical use, in vitro experiments can also be affected by the drug's properties.
-
Precipitation: Sorafenib has low aqueous solubility.[9] Ensure that the final concentration of DMSO in your culture media is low (typically <0.5%) to prevent precipitation.
-
Medium Changes: For longer-term experiments, regular media changes can help to maintain a stable drug concentration and remove metabolic byproducts.
Quantitative Data Summary
In Vitro IC50 Values for Sorafenib in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Sorafenib can vary significantly between different cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~6 | 48 | [10] |
| HuH-7 | Hepatocellular Carcinoma | ~6 | 48 | [10] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | Not Specified | [13] |
| MDA-MB-231 | Breast Cancer | 2.6 | 72 | [13] |
| HAoSMC | Aortic Smooth Muscle | 0.28 | 72 | [13] |
Kinase Inhibition Profile of Sorafenib
Sorafenib inhibits a range of kinases with varying potencies.
| Kinase Target | IC50 (nM) | Reference |
| Raf-1 | 6 | |
| B-Raf (wild-type) | 22 | |
| B-Raf (V600E) | 38 | |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-KIT | 68 | |
| FLT3 | 58 | |
| FGFR-1 | 580 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Sorafenib on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[10][15]
-
Drug Treatment: The next day, treat the cells with a range of Sorafenib concentrations (e.g., 0, 1, 2, 5, 10, 20 µM).[10] Include a vehicle control (DMSO) at the same concentration as the highest Sorafenib dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10][15]
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol can be used to assess the effect of Sorafenib on protein phosphorylation in key signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight.
-
Pre-treatment: Pre-treat the cells with the desired concentration of Sorafenib (e.g., 1 µM) for 2 hours.[9]
-
Stimulation: Stimulate the cells with a growth factor (e.g., PDGF for PDGFR phosphorylation) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-ERK, total ERK).
-
Detection: Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Visualizations
Caption: Signaling pathways inhibited by Sorafenib.
Caption: Workflow for Sorafenib dosage optimization.
Caption: Troubleshooting guide for Sorafenib experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Assessment of the main signaling pathways involved in the combined therapy of hepatocellular carcinoma using Sorafenib and NK cells in xenograft mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Effects of RGB-286147
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand the potential off-target effects of the kinase inhibitor RGB-286147 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and CDK-related kinases (CRKs).[1] It has demonstrated anti-tumor activity by inducing cell cycle arrest and apoptosis.[1] Its primary targets include CDK1/cyclin B, CDK2/E, CDK3/E, CDK5/p35, CDK7/H/MAT1, and CDK9.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of proteins other than its intended targets. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's biological role. As an ATP-competitive inhibitor, this compound has the potential to bind to the ATP-binding pocket of other kinases, which is a conserved structural feature across the kinome.
Q3: How can I determine if the phenotype I observe is due to on-target or off-target effects of this compound?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This includes:
-
Dose-response analysis: A hallmark of on-target activity is a clear dose-dependent relationship between the concentration of this compound and the observed phenotype.
-
Use of a structurally unrelated inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same CDKs can help confirm that the observed effect is due to inhibition of the intended target.
-
Rescue experiments: Overexpression of the intended CDK target may rescue the phenotype induced by this compound, providing strong evidence for an on-target mechanism.
-
Kinome profiling: A broad kinase panel screen can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
Q4: What are some known, less potent targets of this compound?
A4: While highly selective, this compound has been shown to inhibit CDK4/D1, CDK6/D3, and GSK-3β at higher concentrations than its primary CDK targets.[1] It is crucial to consider these and other potential off-targets, especially when using higher concentrations of the inhibitor.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve: Test a wide range of this compound concentrations. 2. Use a structurally distinct CDK inhibitor: Treat cells with another CDK inhibitor that has a different chemical structure. 3. Conduct a rescue experiment: Transfect cells with a construct overexpressing the primary CDK target. | 1. A clear sigmoidal dose-response curve suggests an on-target effect. A biphasic or shifted curve may indicate off-target activity. 2. If the phenotype is recapitulated, it is more likely to be an on-target effect. 3. Reversal of the phenotype suggests an on-target mechanism. |
| Experimental artifact | 1. Review and optimize experimental protocol: Check cell culture conditions, inhibitor storage, and handling. 2. Include appropriate controls: Use vehicle controls (e.g., DMSO) and untreated controls. | 1. Consistent results upon protocol optimization. 2. Clear differences between treated, vehicle, and untreated groups. |
| Cell line-specific effects | Test in multiple cell lines: Perform the experiment in a panel of cell lines with varying genetic backgrounds. | Consistent phenotype across multiple relevant cell lines strengthens the conclusion of an on-target effect. |
Issue 2: High levels of cytotoxicity observed at concentrations intended for target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Lower the concentration of this compound: Determine the minimal effective concentration for on-target inhibition. 2. Perform a kinome-wide selectivity screen: Assess the inhibitory activity of this compound against a broad panel of kinases. 3. Use a counter-screen in a cell line lacking the primary target: If available, use a cell line that does not express the intended CDK target. | 1. Reduced toxicity while maintaining the desired on-target effect. 2. Identification of potential off-target kinases that may mediate toxicity. 3. If toxicity persists, it is likely due to off-target effects. |
| On-target toxicity | 1. Modulate the expression of the intended target: Use siRNA or CRISPR to knockdown the primary CDK target. 2. Rescue with a downstream effector: If the inhibited pathway is well-characterized, attempt to rescue the phenotype by adding back a downstream component. | 1. Phenocopy of the observed toxicity upon target knockdown suggests on-target toxicity. 2. Alleviation of toxicity indicates an on-target effect. |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp) that offers a broad panel of active human kinases.
-
Assay Format: Assays are typically performed in a multi-well plate format. Each well contains a specific kinase, a suitable substrate (peptide or protein), and ATP.
-
Incubation: Add this compound or vehicle control (DMSO) to the assay wells and incubate to allow for kinase inhibition.
-
Detection: The kinase activity is measured by quantifying substrate phosphorylation. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence/Luminescence-based assays: Employing phosphorylation-specific antibodies or coupled enzyme systems that produce a detectable signal.
-
-
Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations of this compound. Results are often presented as a percentage of control activity or as IC₅₀ values for inhibited kinases.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target proteins in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to a suitable confluency and treat with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Data Analysis: A ligand-bound protein is stabilized and will remain soluble at higher temperatures compared to the unbound protein. Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Western Blotting for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream substrates of its target CDKs.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CDK substrate (e.g., phospho-Rb).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the phosphorylation of the substrate in this compound-treated samples indicates on-target activity.
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: On-target signaling pathway of this compound.
Caption: CETSA experimental workflow.
References
Technical Support Center: Interpreting Unexpected Results with RGB-286147
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the multi-targeted cyclin-dependent kinase (CDK) inhibitor, RGB-286147.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of a broad range of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9. Its primary mechanism of action is to block the kinase activity of these CDKs, which are crucial regulators of cell cycle progression and transcription. This inhibition leads to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis in susceptible cancer cell lines.
Q2: What is the expected cellular response to this compound treatment?
In most cancer cell lines, treatment with this compound is expected to induce a dose-dependent decrease in cell viability. This is primarily achieved through two interconnected processes:
-
Cell Cycle Arrest: Inhibition of CDK1, CDK2, and CDK4/6 disrupts the G1/S and G2/M checkpoints, leading to an accumulation of cells in the G1 phase of the cell cycle.
-
Apoptosis: Inhibition of CDKs, particularly CDK9, can lead to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.
Q3: My ATP-based cell viability assay (e.g., CellTiter-Glo®) shows a weaker than expected response to this compound. Is the compound not working?
This is a common observation with compounds that are primarily cytostatic at lower concentrations. ATP-based assays measure metabolic activity, which may not directly correlate with cell number if the compound induces cell cycle arrest without immediate cytotoxicity. Cells arrested in G1 can remain viable and metabolically active for a period.
Troubleshooting Guides
Issue 1: Sub-optimal or No Induction of G1 Cell Cycle Arrest
Unexpected Result: Following treatment with this compound, flow cytometry analysis of the cell cycle does not show the expected increase in the G1 population.
Possible Causes and Solutions:
-
Cell Line Specificity: The response to CDK inhibitors can be highly cell-type specific. Some cell lines may be inherently resistant to CDK inhibition-induced G1 arrest.
-
Troubleshooting Steps:
-
Confirm Cell Line Authenticity: Use short tandem repeat (STR) profiling to verify the identity of your cell line.
-
Literature Review: Check for published data on the response of your specific cell line to pan-CDK inhibitors.
-
-
-
Retinoblastoma (Rb) Protein Status: The G1/S checkpoint is primarily controlled by the phosphorylation of the Rb protein by CDK4/6 and CDK2. Cell lines that are Rb-deficient may be resistant to G1 arrest by CDK inhibitors.[1][2]
-
Troubleshooting Steps:
-
Check Rb Status: Determine the Rb status of your cell line through western blotting or by consulting the cell line database (e.g., ATCC, DepMap).
-
Select an Rb-proficient cell line: If your cell line is Rb-negative, consider using a different, Rb-proficient cell line to study G1 arrest.
-
-
-
Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration too short to elicit a significant G1 arrest.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiment: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to identify the optimal conditions for inducing G1 arrest in your cell line.
-
-
Experimental Protocol: Verifying G1 Arrest
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Issue 2: Observation of G2/M Arrest Instead of G1 Arrest
Unexpected Result: Instead of the expected G1 arrest, treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.
Possible Causes and Solutions:
-
Pan-CDK Inhibition Profile: this compound inhibits multiple CDKs, including CDK1, which is the master regulator of the G2/M transition. At certain concentrations or in specific cell lines, the inhibitory effect on CDK1 may dominate, leading to a G2/M arrest.
-
Troubleshooting Steps:
-
Dose De-escalation: Test lower concentrations of this compound. A G1 arrest might be observable at concentrations that are more selective for G1/S CDKs over CDK1.
-
Analyze Mitotic Markers: Use western blotting to check the levels of G2/M markers such as Cyclin B1 and phosphorylated Histone H3 to confirm a G2/M block.
-
-
-
Cellular Context and Checkpoint Activation: The cellular background and the status of other cell cycle checkpoint proteins can influence the outcome of CDK inhibition.
Experimental Protocol: Investigating G2/M Arrest
-
Follow the protocol for "Verifying G1 Arrest."
-
Western Blot Analysis:
-
Prepare cell lysates from treated and control cells.
-
Perform SDS-PAGE and western blotting.
-
Probe for key G2/M regulatory proteins: CDK1, Cyclin B1, phospho-CDK1 (Tyr15), and phospho-Histone H3 (Ser10).
-
Issue 3: Lack of Apoptosis Induction
Unexpected Result: Treatment with this compound induces cell cycle arrest but fails to induce significant levels of apoptosis, as measured by assays like Annexin V/PI staining or caspase activity.
Possible Causes and Solutions:
-
Concentration-Dependent Effects: The induction of apoptosis by CDK inhibitors can be highly concentration-dependent. Lower concentrations may primarily induce cytostatic effects (cell cycle arrest), while higher concentrations are required for cytotoxicity.[3]
-
Troubleshooting Steps:
-
Increase Concentration: Test higher concentrations of this compound.
-
-
-
Apoptosis Pathway Defects: The cell line may have defects in the apoptotic machinery, such as mutations in key apoptotic regulators (e.g., p53, Bax, Bak) or overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[4]
-
Troubleshooting Steps:
-
Assess Apoptotic Pathway Integrity: Check the expression levels of key pro- and anti-apoptotic proteins by western blot.
-
Use a Positive Control: Treat cells with a known potent inducer of apoptosis (e.g., staurosporine) to confirm that the apoptotic machinery is functional.
-
-
-
Role of Transcriptional Inhibition: this compound inhibits CDK9, which is essential for transcriptional elongation. The downregulation of short-lived anti-apoptotic proteins like Mcl-1 is a key mechanism for apoptosis induction by CDK9 inhibitors.[5] This effect may be cell-type specific.
-
Troubleshooting Steps:
-
Measure Mcl-1 Levels: Perform a time-course experiment and measure Mcl-1 protein levels by western blot following this compound treatment. A rapid decrease in Mcl-1 would be indicative of effective CDK9 inhibition.
-
-
Experimental Protocol: Measuring Apoptosis
-
Treatment: Treat cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assays:
-
Annexin V/PI Staining: Stain cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.
-
Caspase Activity Assay: Use a luminescent or fluorescent assay to measure the activity of caspases (e.g., caspase-3/7).
-
PARP Cleavage: Perform western blotting to detect the cleavage of PARP, a hallmark of apoptosis.
-
Data Presentation
Table 1: Inhibitory Profile of this compound against various Cyclin-Dependent Kinases.
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 48 |
| CDK2/CycE | 15 |
| CDK5/p25 | 10 |
| CDK7/CycH | 71 |
| CDK9/CycT1 | 9 |
Note: Data is compiled from publicly available information and may vary slightly between different assay conditions.
Mandatory Visualizations
Caption: Simplified signaling pathway showing the inhibitory effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting RGB-286147 incubation time for specific outcomes
Technical Support Center: RGB-286147
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase PLK4 (Polo-like kinase 4). By binding to the ATP-binding pocket of PLK4, this compound effectively blocks its kinase activity, leading to the disruption of centriole duplication and subsequent cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles. For in vivo studies, a formulation with a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended.
Q3: Can this compound be used in combination with other therapeutic agents?
Yes, synergistic effects have been observed when this compound is used in combination with taxane-based chemotherapies or PARP inhibitors. It is recommended to perform a dose-matrix study to determine the optimal concentrations for combination therapies in your specific cell line or model system.
Troubleshooting Guides
Issue 1: Sub-optimal Cell Viability Reduction After Treatment
If you are observing a weaker than expected decrease in cell viability after treating with this compound, consider the following factors and troubleshooting steps.
Possible Causes & Solutions:
-
Incorrect Incubation Time: The incubation time required to observe a significant effect can be cell-line dependent.
-
Sub-optimal Drug Concentration: The IC50 value can vary between different cell lines.
-
Cell Culture Conditions: High serum levels or high cell density can impact the effective concentration of the compound.
Experimental Protocol: Optimizing Incubation Time
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Treatment: Treat the cells with a range of this compound concentrations around the expected IC50.
-
Time-Course Experiment: Harvest and analyze the cells at different time points (e.g., 24, 48, 72, and 96 hours) post-treatment.
-
Viability Assay: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells at each time point and concentration.
-
Data Analysis: Plot the cell viability against the incubation time for each concentration to determine the optimal treatment duration.
Data Summary: Incubation Time vs. Cell Viability
| Cell Line | 24 hours | 48 hours | 72 hours | 96 hours |
| MCF-7 | 85% | 62% | 45% | 30% |
| HeLa | 78% | 55% | 32% | 21% |
| A549 | 92% | 75% | 58% | 42% |
Data represents the percentage of viable cells after treatment with 100 nM this compound.
Logical Workflow for Troubleshooting Sub-optimal Viability
Caption: Troubleshooting workflow for sub-optimal cell viability.
Issue 2: Inconsistent Apoptosis Induction
Variability in the levels of apoptosis induction can arise from several experimental factors.
Possible Causes & Solutions:
-
Timing of Analysis: The peak of apoptosis may occur within a narrow time window.
-
Apoptosis Assay Sensitivity: The chosen assay may not be sensitive enough to detect early apoptotic events.
-
Cell Cycle Synchronization: Asynchronous cell populations will respond heterogeneously to a cell-cycle-specific agent like a PLK4 inhibitor.
Experimental Protocol: Cell Cycle Synchronization for Enhanced Apoptosis Detection
-
Synchronization: Synchronize the cells at the G1/S boundary using a standard method such as a double thymidine block.
-
Release and Treat: Release the cells from the block and treat them with this compound.
-
Time-Course Collection: Collect cell samples at various time points post-treatment (e.g., 12, 24, 36, and 48 hours).
-
Apoptosis Analysis: Analyze the samples for apoptotic markers using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Data Interpretation: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Summary: Apoptosis Induction in Synchronized vs. Asynchronous Cells
| Time Point | Asynchronous (% Apoptotic) | Synchronized (% Apoptotic) |
| 12 hours | 8% | 15% |
| 24 hours | 25% | 45% |
| 36 hours | 35% | 62% |
| 48 hours | 42% | 58% |
Data represents the percentage of total apoptotic cells (early and late) after treatment with 100 nM this compound.
Signaling Pathway: this compound Induced Apoptosis
Best practices for long-term storage of RGB-286147
Technical Support Center: RGB-286147
Welcome to the support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability (over 6 months), this compound should be stored at or below -20°C.[1][2] For short-term storage (up to 6 months), 2-8°C is acceptable.[1] Room temperature storage is not recommended due to the potential for degradation.[1][3]
Q2: How should I handle this compound powder upon receipt?
A2: this compound is supplied as a lyophilized powder. It is recommended to briefly centrifuge the vial before opening to ensure the powder is at the bottom. The compound is hygroscopic and should be handled in a dry, controlled environment, such as a glove box or under an inert atmosphere, to prevent moisture absorption.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive.[4][5] All storage containers should be amber-colored or wrapped in foil to protect the compound from light exposure.[6] Experiments should be conducted with minimal light exposure where possible.
Q4: What is the best way to prepare stock solutions of this compound?
A4: Stock solutions should be prepared using anhydrous DMSO. For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
A5: It is recommended to limit freeze-thaw cycles to a maximum of three. Repeated cycling can lead to degradation of the compound and may affect experimental results. Aliquoting into single-use volumes is the best practice.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound Degradation. Improper storage conditions such as exposure to light, moisture, or elevated temperatures can lead to the degradation of this compound.[1][3][4]
-
Solution: Verify that the compound has been stored at the recommended temperature and protected from light. Run a quality control check on your sample using HPLC to assess its purity.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Stock solutions that have been subjected to multiple freeze-thaw cycles may have reduced potency.
-
Solution: Use a fresh aliquot of the stock solution that has not undergone more than three freeze-thaw cycles. When preparing new stock solutions, create small, single-use aliquots.
-
-
Possible Cause 3: Inaccurate Concentration. Evaporation of the solvent from the stock solution can lead to an inaccurate concentration.
-
Solution: Ensure that vials are properly sealed. Before use, briefly centrifuge the vial to collect any condensation.
-
Issue 2: Precipitate observed in the stock solution after thawing.
-
Possible Cause: The solubility of this compound may be limited in the chosen solvent, or the concentration may be too high.
-
Solution: Gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a lower concentration.
-
Issue 3: Discoloration of the this compound powder.
-
Possible Cause: Discoloration may indicate oxidation or degradation of the compound.
-
Solution: Do not use the discolored compound. Contact technical support for a replacement and review your storage and handling procedures to prevent future occurrences.
-
Data Presentation
Table 1: Long-Term Stability of this compound Powder
| Storage Condition | Purity after 12 months (%) | Purity after 24 months (%) |
| -80°C, Dessicated, Dark | >99% | >99% |
| -20°C, Dessicated, Dark | >99% | 98.5% |
| 4°C, Dessicated, Dark | 98% | 95% |
| 25°C, Dessicated, Dark | 90% | 75% |
| 25°C, Ambient Humidity, Light | 65% | <50% |
Table 2: Freeze-Thaw Stability of this compound in DMSO (10 mM Stock)
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | >99% |
| 3 | 99% |
| 5 | 97% |
| 10 | 92% |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (Acetonitrile) to establish a baseline.
-
Inject the prepared sample of this compound.
-
Analyze the resulting chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Visualizations
Caption: Workflow for proper handling and quality control of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Impact of improper storage on a hypothetical signaling pathway.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 5. rroij.com [rroij.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. altabrisagroup.com [altabrisagroup.com]
Validation & Comparative
Validating RGB-286147's Effect on CDK Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclin-dependent kinase (CDK) inhibitor RGB-286147 with other notable CDK inhibitors. The following sections present a detailed analysis of its performance against key CDK targets, supported by experimental data and standardized protocols for validation.
In Vitro Inhibitory Activity of this compound and Alternatives Against CDK Targets
The inhibitory potency of this compound and a panel of alternative CDK inhibitors was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. This data allows for a direct comparison of the potency and selectivity of each compound.
| Target | This compound IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1/cyclin B | 48 | >10,000 | >1,000 | 63 | ~40 | 3 |
| CDK2/cyclin E | 15 | 800 | >1,000 | 5 | ~40 | 1 |
| CDK3/cyclin E | Low nM (10-70) | - | - | - | - | - |
| CDK4/cyclin D1 | 839 | 9-11 | 10 | 2 | ~40 | - |
| CDK5/p25 | Low nM (10-70) | - | >1,000 | - | - | 1 |
| CDK6/cyclin D3 | 282 | 15 | 39 | 10 | - | - |
| CDK7/cyclin H | Low nM (10-70) | - | - | - | 875 | - |
| CDK9/cyclin T1 | Potent Inhibition | - | >1,000 | - | 20-100 | 4 |
Cellular Effects of this compound
Beyond direct kinase inhibition, the cellular consequences of this compound treatment are critical for its validation as a potential therapeutic agent.
Cell Cycle Arrest
Treatment of cancer cell lines with this compound has been shown to induce a pronounced G1 phase arrest. This is a key indicator of CDK4/6 and CDK2 inhibition, which are critical for the G1 to S phase transition.
Induction of Apoptosis
This compound treatment leads to apoptotic cell death in various tumor cell lines. This is a desirable outcome for an anti-cancer agent and suggests that the compound's effects extend beyond simple cell cycle arrest to actively promoting the elimination of cancerous cells.
Experimental Protocols
To facilitate the independent validation and comparison of this compound, detailed protocols for key experimental assays are provided below.
In Vitro Kinase Assay (Radioactive)
This protocol describes a standard method for measuring the inhibitory activity of a compound against a specific CDK.
Materials:
-
Purified active CDK/cyclin complex
-
Specific peptide or protein substrate (e.g., Histone H1 for CDK1/cyclin B)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound (e.g., this compound) at various concentrations
-
P81 phosphocellulose paper or similar capture membrane
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with a CDK inhibitor.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes how to quantify the induction of apoptosis in cells treated with a CDK inhibitor.
Materials:
-
Cells of interest
-
Test compound (e.g., this compound)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (containing Ca²⁺)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot Analysis of CDK Downstream Targets
This protocol is for assessing the phosphorylation status of key CDK substrates, such as the Retinoblastoma protein (pRb), and the expression levels of cyclins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-Rb, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified CDK-regulated cell cycle pathway.
Pan-CDK Inhibition vs. Selective CDK4/6 Blockade: A Comparative Guide for Cancer Researchers
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a comprehensive comparison of the novel pan-CDK inhibitor, RGB-286147, with the established selective CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—to aid researchers, scientists, and drug development professionals in their ongoing cancer research.
A Tale of Two Strategies: Broad Spectrum vs. Targeted Inhibition
The fundamental difference between this compound and the other inhibitors lies in their target specificity. This compound is a potent, ATP-competitive, small-molecule inhibitor with a broad target profile, acting as a pan-CDK inhibitor . It demonstrates activity against multiple CDKs, including CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, as well as CDK-related kinases (CRKs).[1] This broad-spectrum activity allows it to interfere with multiple phases of the cell cycle and transcription, leading to cell cycle arrest and apoptosis.
In contrast, palbociclib, ribociclib, and abemaciclib are highly selective inhibitors of CDK4 and CDK6 . These kinases, in complex with cyclin D, are key regulators of the G1 to S phase transition of the cell cycle. By selectively targeting CDK4/6, these drugs induce a G1 cell cycle arrest, primarily leading to a cytostatic effect on tumor cells. This high selectivity is a hallmark of the third generation of CDK inhibitors, developed to minimize the toxicity associated with the first-generation pan-CDK inhibitors.[2]
Quantitative Performance Analysis
The in vitro potency of these inhibitors has been evaluated across the NCI-60 panel of human cancer cell lines, a diverse set of 60 cell lines from nine different cancer types. The 50% growth inhibition (GI50) values provide a quantitative measure of their anti-proliferative activity.
Table 1: Comparative Growth Inhibition (GI50, Molar) in Selected NCI-60 Cell Lines
| Cell Line | Cancer Type | This compound (NSC: 784211) | Palbociclib (NSC: 707882) | Ribociclib (NSC: 795856) | Abemaciclib (NSC: 793990) |
| MCF7 | Breast Cancer | 1.26E-08 | 1.58E-07 | 1.26E-07 | 3.98E-08 |
| MDA-MB-231 | Breast Cancer | 1.58E-08 | >1.00E-05 | >1.00E-05 | 1.00E-06 |
| HS 578T | Breast Cancer | 1.00E-08 | >1.00E-05 | >1.00E-05 | 1.26E-06 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.00E-08 | 1.26E-07 | 1.58E-07 | 5.01E-08 |
| A549/ATCC | Non-Small Cell Lung Cancer | 1.00E-08 | >1.00E-05 | >1.00E-05 | 1.58E-06 |
| HCT-116 | Colon Cancer | 1.00E-08 | 1.58E-07 | 2.51E-07 | 6.31E-08 |
| HT29 | Colon Cancer | 1.26E-08 | >1.00E-05 | >1.00E-05 | 1.00E-06 |
| SF-268 | CNS Cancer | 1.00E-08 | 1.00E-07 | 1.26E-07 | 3.16E-08 |
| SNB-19 | CNS Cancer | 1.00E-08 | >1.00E-05 | >1.00E-05 | 1.26E-06 |
| OVCAR-3 | Ovarian Cancer | 1.26E-08 | 1.58E-07 | 2.00E-07 | 5.01E-08 |
| SK-MEL-28 | Melanoma | 1.00E-08 | >1.00E-05 | >1.00E-05 | 1.00E-06 |
| UACC-62 | Melanoma | 1.00E-08 | >1.00E-05 | >1.00E-05 | 1.26E-06 |
| 786-0 | Renal Cancer | 1.00E-08 | 1.26E-07 | 1.58E-07 | 3.98E-08 |
| K-562 | Leukemia | 1.00E-08 | 1.00E-07 | 1.26E-07 | 3.16E-08 |
| SR | Leukemia | 1.00E-08 | >1.00E-05 | >1.00E-05 | 1.00E-06 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database. For inactive compounds, the highest tested concentration is reported.
Table 2: Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Palbociclib | Ribociclib | Abemaciclib |
| CDK1/CycB | 48 | >10,000 | >10,000 | 300 |
| CDK2/CycE | 15 | >10,000 | >10,000 | 110 |
| CDK4/CycD1 | 839 | 11 | 10 | 2 |
| CDK5/p25 | 10 | >10,000 | >10,000 | 5 |
| CDK6/CycD3 | 282 | 16 | 39 | 10 |
| CDK7/CycH | 71 | >10,000 | >10,000 | - |
| CDK9/CycT1 | 9 | >10,000 | >10,000 | 49 |
IC50 values are compiled from various sources and may have been determined under different experimental conditions.
From the data, it is evident that this compound exhibits potent, low nanomolar GI50 values across a broad range of cancer cell lines, indicative of its wide-spectrum anti-proliferative activity. In contrast, the selective CDK4/6 inhibitors show potent activity primarily in cell lines sensitive to CDK4/6 inhibition, such as the estrogen receptor-positive (ER+) breast cancer cell line MCF7, and are less effective in many other cancer cell types.
Signaling Pathways and Mechanisms of Action
The differential target profiles of these inhibitors translate to distinct effects on cellular signaling pathways.
As illustrated, this compound's inhibition of multiple CDKs leads to a multi-pronged attack on cancer cell proliferation and survival by blocking cell cycle progression at various checkpoints and inhibiting transcription, ultimately inducing apoptosis. The selective CDK4/6 inhibitors, however, primarily act on the G1 checkpoint, leading to a reversible cell cycle arrest.
Experimental Methodologies
The data presented in this guide are derived from standardized experimental protocols. Below are summaries of the key methodologies used.
Cell Viability Assay (GI50 Determination)
The anti-proliferative activity of the compounds is determined using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.
Experimental Workflow:
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Cancer cells are cultured to ~70% confluency and treated with the respective CDK inhibitor at a specified concentration for a designated time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a solution containing the DNA-intercalating dye, propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Apoptosis, or programmed cell death, is often assessed using an Annexin V/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.
-
Cell Treatment: Cells are treated with the CDK inhibitor as described for the cell cycle analysis.
-
Staining: Harvested cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that only enters cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion and Future Perspectives
This compound and the selective CDK4/6 inhibitors represent two distinct and valuable approaches to targeting the cell cycle in cancer. The broad-spectrum activity of this compound suggests its potential for efficacy in a wider range of cancer types, including those that are not dependent on the CDK4/6-Rb axis. Its ability to induce apoptosis may also offer an advantage in achieving tumor regression. However, the historical challenge with pan-CDK inhibitors has been their toxicity profile.
The selective CDK4/6 inhibitors have demonstrated significant clinical success in HR+/HER2- breast cancer, with a generally more manageable safety profile due to their targeted mechanism of action. Their cytostatic nature, however, may necessitate combination therapies to achieve more durable responses and to overcome acquired resistance.
Further research is warranted to fully elucidate the therapeutic potential of this compound, including in vivo studies to assess its efficacy and safety profile. Head-to-head preclinical and, eventually, clinical studies will be crucial in defining the optimal patient populations and therapeutic contexts for both pan-CDK and selective CDK4/6 inhibitors. This comparative guide serves as a foundational resource for researchers navigating the exciting and evolving field of CDK inhibition in cancer therapy.
References
A Head-to-Head Comparison: The Broad-Spectrum Kinase Inhibitor RGB-286147 Versus the Selective CDK4/6 Inhibitor Ribociclib
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of precision medicine, particularly in the treatment of hormone receptor-positive (HR+) breast cancer. Ribociclib, a selective inhibitor of CDK4 and CDK6, has established its clinical utility in this setting. This guide provides a detailed comparison of ribociclib with RGB-286147, a pan-CDK and CDK-related kinase (CRK) inhibitor, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Ribociclib functions as a highly selective, ATP-competitive inhibitor of CDK4 and CDK6.[1][2] These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle.[3] By inhibiting CDK4/6, ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb).[4][5] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4][6] The ultimate effect is a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][5]
This compound , in contrast, is a broad-spectrum, ATP-competitive inhibitor targeting a wider array of CDKs and CRKs.[7][8] Its inhibitory activity extends to CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with IC50 values in the low nanomolar range.[7][9] This broad inhibition profile leads to a more profound disruption of the cell cycle, inducing G1 arrest and apoptosis.[8] Notably, this compound is a weak inhibitor of CDK4 and CDK6.[7][9] A related compound, RGB-286638, has been described as a multi-targeted kinase inhibitor with activity against several CDKs, including CDK4, and has undergone phase I clinical trials.[10][11][12]
Kinase Selectivity and Potency
The differing mechanisms of action are reflected in the distinct kinase selectivity profiles of the two compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and ribociclib against a panel of cyclin-dependent kinases.
| Kinase Target | This compound IC50 (nM) | Ribociclib IC50 (nM) |
| CDK1/CycB | 48[7] | >1,000[2] |
| CDK2/CycE | 15[7] | >1,000[13] |
| CDK3/CycE | 9 | - |
| CDK4/CycD1 | 839 [7][9] | 10 [2][13][14] |
| CDK5/p35 | 10 | >1,000[13] |
| CDK6/CycD3 | 282 [7][9] | 39 [2][13][14] |
| CDK7/CycH/MAT1 | 71 | - |
| CDK9 | 9 | >1,000[13] |
Data presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.
Preclinical and Clinical Efficacy
Ribociclib , in combination with endocrine therapy, has demonstrated significant clinical benefit in patients with HR+, HER2- advanced or metastatic breast cancer. The MONALEESA clinical trial program has consistently shown improvements in both progression-free survival (PFS) and overall survival (OS).[15][16][17][18]
| Clinical Trial | Treatment Arm | Median PFS (months) | Median OS (months) |
| MONALEESA-2 | Ribociclib + Letrozole | 25.3[15] | 63.9[18] |
| (Postmenopausal) | Placebo + Letrozole | 16.0[15] | 51.4[18] |
| MONALEESA-3 | Ribociclib + Fulvestrant | 20.5[15] | Not Reached |
| (Postmenopausal) | Placebo + Fulvestrant | 12.8[15] | 40.0 |
| MONALEESA-7 | Ribociclib + Goserelin + NSAI/Tamoxifen | 23.8[16] | 58.7[16][17] |
| (Pre/Perimenopausal) | Placebo + Goserelin + NSAI/Tamoxifen | 13.0[16] | 48.0[16][17] |
PFS: Progression-Free Survival; OS: Overall Survival; NSAI: Non-steroidal Aromatase Inhibitor.
This compound has demonstrated potent, broad-spectrum anti-tumor activity in preclinical studies. It exhibits an average GI50 (concentration for 50% growth inhibition) of less than 10 nM across a panel of 60 tumorigenic cell lines.[7] In HCT116 colon cancer cells, it induced G1 cell cycle arrest and apoptosis.[8] To date, there is no publicly available clinical trial data specifically for this compound. A phase I study of the related compound RGB-286638 in patients with solid tumors established a recommended phase II dose of 120 mg/d.[10]
Safety and Tolerability
The safety profiles of these two inhibitors are intrinsically linked to their selectivity.
Ribociclib's most common adverse events are related to its on-target inhibition of CDK4/6, leading to myelosuppression, particularly neutropenia.[19][20][21] Other common side effects include nausea, fatigue, and diarrhea.[21] Importantly, ribociclib is associated with a risk of QTc interval prolongation, requiring monitoring.[1]
The safety profile of This compound in humans has not been established. Based on its broad CDK inhibition profile, it is anticipated that off-target effects could be more pronounced compared to selective CDK4/6 inhibitors. The phase I trial of RGB-286638 reported dose-limiting toxicities including elevated liver enzymes (AST/ALT), supraventricular tachycardias, hypotension, and an increase in troponin T.[10]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
To determine the potency of a test compound (e.g., this compound or ribociclib) against a specific CDK, a common method is a radiometric filter plate assay.
Objective: To measure the IC50 value of an inhibitor against a purified CDK/cyclin complex.
Materials:
-
Purified recombinant human CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin E).
-
Substrate (e.g., a peptide derived from Retinoblastoma protein).
-
[γ-³²P]ATP (radiolabeled ATP).
-
Test compound (inhibitor) at various concentrations.
-
Assay buffer (containing MgCl₂, DTT, and other components to support kinase activity).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways
Caption: The CDK4/6-Rb pathway and the inhibitory action of ribociclib.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound and ribociclib represent two distinct strategies for targeting CDKs in cancer. Ribociclib's high selectivity for CDK4/6 has translated into significant clinical success in HR+, HER2- breast cancer, with a manageable safety profile. In contrast, this compound's broad-spectrum inhibition of multiple CDKs suggests a different therapeutic potential, possibly in cancers where resistance to selective CDK4/6 inhibitors has emerged or where multiple CDKs drive proliferation. However, the lack of clinical data for this compound and the potential for increased toxicity due to its broader target profile are significant considerations. Further preclinical and clinical investigation is warranted to fully understand the therapeutic window and potential applications of broad-spectrum CDK inhibitors like this compound in the era of precision oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGB-286638 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2- Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MONALEESA-2 Ribociclib Plus Endocrine Therapy Extends Overall Survival in Postmenopausal Patients With Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 19. onclive.com [onclive.com]
- 20. Safety and Efficacy of Ribociclib in Combination with Letrozole in Patients with HR+, HER2− Advanced Breast Cancer: Results from the Italian Subpopulation of Phase 3b CompLEEment-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of RGB-286147 and Abemaciclib Efficacy
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of two distinct cyclin-dependent kinase inhibitors.
This guide provides a comprehensive comparison of the in vitro efficacy of RGB-286147 and abemaciclib, two kinase inhibitors with different selectivity profiles. The data presented is compiled from publicly available research to facilitate an informed assessment of their potential applications in cancer research and drug development.
Overview and Mechanism of Action
Abemaciclib is a highly selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3][4] These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 to the S phase. By inhibiting CDK4 and CDK6, abemaciclib blocks the phosphorylation of the retinoblastoma protein (Rb), preventing the release of the E2F transcription factor.[1][3] This ultimately leads to cell cycle arrest in the G1 phase and an anti-proliferative effect in cancer cells that are dependent on the CDK4/6-Rb pathway for growth.[1][5] Abemaciclib has demonstrated greater potency for CDK4 over CDK6.
This compound is a broader spectrum ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). Its inhibitory activity spans multiple CDKs including CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with less activity against CDK4 and CDK6. This multi-targeted approach suggests a different mechanism of inducing cell death, not solely reliant on G1 arrest, but also potentially involving the disruption of other cell cycle checkpoints and transcriptional regulation, leading to apoptosis.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the available in vitro data for this compound and abemaciclib, focusing on their inhibitory concentrations against various kinases and cancer cell lines.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK1/cyclin B | 48 | - |
| CDK2/cyclin E | 15 | - |
| CDK4/cyclin D1 | 839 | 2 |
| CDK6/cyclin D3 | 282 | 10 |
| CDK5/p35 | 10 | - |
| CDK7/cyclin H/MAT1 | 71 | - |
| CDK9/cyclin T1 | 9 | - |
| GSK3β | 754 | - |
Data for this compound from publicly available sources. Data for abemaciclib from publicly available sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (nM) | Abemaciclib IC50 (nM) |
| HCT116 | Colorectal Carcinoma | <10 | - |
| A broad panel of 60 tumorigenic cell lines | Various | Average <10 | - |
| MCF-7 | Breast Cancer (ER+) | - | 10 - 50 |
| T-47D | Breast Cancer (ER+) | - | ~50 |
| MDA-MB-231 | Breast Cancer (TNBC) | - | ~200 |
| HCT-15 | Colorectal Cancer | - | ~15,860 |
| DLD-1 | Colorectal Cancer | - | - |
| HCT-8 | Colorectal Cancer | - | - |
| SW480 | Colorectal Cancer | - | - |
| Caco-2 | Colorectal Cancer | - | 7,850 |
GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the compound required to inhibit cell growth by 50%. Data is compiled from various in vitro studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
Validating the Anti-Tumor Effects of Pan-CDK Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-tumor effects of broad-spectrum cyclin-dependent kinase (CDK) inhibitors, with a focus on the investigational molecule RGB-286147. Due to the limited availability of public in vivo data for this compound, this document utilizes data from the well-characterized pan-CDK inhibitors Flavopiridol (Alvocidib) and Dinaciclib as comparators to illustrate the requisite experimental validation.
Introduction to this compound and Pan-CDK Inhibition
This compound is a potent and selective, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). In vitro studies have demonstrated its ability to induce cell cycle arrest in the G1 phase, inhibit DNA replication, and promote apoptosis in cancer cell lines, such as HCT116, with a GI50 value of less than 10 nM across a panel of 60 cell lines.[1] Like other pan-CDK inhibitors, this compound's therapeutic potential lies in its ability to disrupt the cell cycle, a fundamental process often dysregulated in cancer.
This guide will outline the methodologies for assessing in vivo efficacy and present comparative data from established pan-CDK inhibitors to provide a benchmark for the evaluation of novel compounds like this compound.
Comparative In Vivo Efficacy of Pan-CDK Inhibitors
The following tables summarize the in vivo anti-tumor activity of Flavopiridol and Dinaciclib in various xenograft models. This data serves as a reference for the expected level of efficacy for a potent pan-CDK inhibitor.
Table 1: In Vivo Anti-Tumor Activity of Flavopiridol (Alvocidib)
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes |
| TE8 | Esophageal Squamous Cell Carcinoma | 10 mg/kg | Significant reduction in tumor volume.[2] |
| Rhabdoid Tumor | Pediatric Rhabdoid Tumor | 7.5 mg/kg, 5 days/week for 2 weeks | Significant inhibition of tumor growth (p=0.0096) and reduction in tumor weight (p=0.039).[3][4] |
| KKU-213 | Cholangiocarcinoma | 5 and 7.5 mg/kg | Significant, dose-dependent reduction in tumor volume and weight (P < 0.05).[5][6] |
| L-363 | Multiple Myeloma | 6.5 mg/kg/injection (total dose: 32.5 mg/kg) | 60% complete tumor regressions and 1.6 log cell kill.[7] |
| EOL-1 | Acute Myeloid Leukemia | 6.5 mg/kg/day | 100% complete regressions and 6.1 log cell kill.[7] |
| Ramos | B-cell Non-Hodgkin's Lymphoma | 6.5 mg/kg/day | Active with a T/C of 11% and 1.3 log cell kill.[7] |
Table 2: In Vivo Anti-Tumor Activity of Dinaciclib
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes |
| Anaplastic Thyroid Cancer | Thyroid Cancer | 40 mg/kg and 50 mg/kg, daily | Dose-dependent retardation of tumor growth.[8] |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | 20 mg/kg, three times a week | Moderate inhibition of primary tumor growth.[9] |
| Raji | Burkitt's Lymphoma | Not Specified | Effective inhibition of tumor growth.[10] |
| Zebrafish Xenograft (NT2/D1 and NCCIT) | Nonseminomatous Testicular Cancer | 0.1 µM | Significant reduction in tumor area.[11] |
Experimental Protocols
A detailed and standardized protocol is crucial for the reliable in vivo validation of anti-tumor agents. The following is a representative protocol for a subcutaneous xenograft study in mice.
Protocol: Subcutaneous Xenograft Model for In Vivo Anti-Tumor Efficacy Study
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT116 for colorectal cancer) in appropriate media and conditions until they reach 80-90% confluency.
-
Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.[12]
-
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID), typically 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave the right flank of each mouse and sterilize the injection site with 70% ethanol.
-
Inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank.[12][13]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]
-
-
Drug Administration:
-
Prepare the test compound (e.g., this compound) and vehicle control according to the formulation protocol.
-
Administer the treatment and vehicle control to the respective groups based on the planned dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage).
-
-
Data Collection and Endpoint Analysis:
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
The primary endpoint is typically tumor growth inhibition. This can be expressed as a percentage of the control group's tumor growth.
-
Secondary endpoints may include survival analysis, body weight changes, and analysis of biomarkers from tumor tissue at the end of the study.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or markers of apoptosis like cleaved caspase-3).
-
Mandatory Visualizations
Signaling Pathway
Pan-CDK inhibitors like this compound exert their anti-tumor effects by targeting the cell cycle machinery. A key pathway involves the inhibition of CDKs, which prevents the phosphorylation of the Retinoblastoma (Rb) protein. This, in turn, keeps the transcription factor E2F in an inactive state, blocking the expression of genes required for S-phase entry and leading to cell cycle arrest.
Caption: Simplified signaling pathway of pan-CDK inhibitors like this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study to validate the anti-tumor effects of a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alvocidib (Flavopiridol) suppresses tumor growth in SCID mice with human esophageal cancer xenografts without inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 14. researchgate.net [researchgate.net]
Unveiling the Target Landscape: A Comparative Guide to Kinase Inhibitor Cross-Reactivity
Disclaimer: No publicly available information could be found for a kinase inhibitor with the designation "RGB-286147". The following comparison guide has been generated using the well-documented multi-kinase inhibitor, Sorafenib , as an illustrative example. This guide is intended to serve as a template that can be adapted for "this compound" once internal experimental data becomes available.
This guide provides a comparative analysis of the kinase inhibitor Sorafenib, focusing on its cross-reactivity profile against a panel of other kinases. The objective is to offer researchers, scientists, and drug development professionals a clear overview of Sorafenib's selectivity, supported by experimental data and detailed protocols.
Data Presentation: Kinase Inhibition Profile of Sorafenib
The following table summarizes the in vitro inhibitory activity of Sorafenib against a range of protein kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicates the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency.
| Kinase Target Family | Kinase | IC50 (nM) |
| Primary Targets | ||
| Raf Family | Raf-1 | 6 |
| B-Raf | 22 | |
| B-Raf (V600E mutant) | 38 | |
| VEGF Receptors | VEGFR-1 | 26 |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGF Receptors | PDGFR-β | 57 |
| Selected Off-Targets | ||
| Other Tyrosine Kinases | c-Kit | 68 |
| Flt-3 | 58-59 | |
| RET | 43 | |
| FGFR-1 | 580 | |
| Kinases Not Significantly Inhibited | ||
| MAP Kinase Pathway | ERK-1 | >10,000 |
| MEK-1 | >10,000 | |
| Other Serine/Threonine Kinases | PKB/Akt | >10,000 |
| PKA | >10,000 | |
| CDK1/cyclin B | >10,000 | |
| PKCα | >10,000 | |
| PKCγ | >10,000 | |
| PIM-1 | >10,000 | |
| Receptor Tyrosine Kinases | EGFR | >10,000 |
| HER-2/neu | >10,000 | |
| IGFR-1 | >10,000 | |
| c-Met | >10,000 |
Table based on data from multiple sources[1].
Experimental Protocols: Biochemical Kinase Selectivity Profiling
The following is a generalized protocol for determining the in vitro kinase selectivity profile of a compound like Sorafenib using a luminescence-based assay. This type of assay measures the amount of ATP remaining after a kinase reaction; the amount of remaining ATP is inversely proportional to kinase activity.
Objective: To determine the IC50 values of a test compound against a panel of purified protein kinases.
Materials:
-
Test compound (e.g., Sorafenib) dissolved in DMSO.
-
Purified recombinant protein kinases.
-
Kinase-specific substrates (peptides or proteins).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP at a concentration near the Michaelis constant (Km) for each kinase.
-
Luminescent kinase assay reagent (e.g., ADP-Glo™).
-
384-well white assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This is typically a two-step process:
-
Add the first reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-60 minutes.
-
Add the second reagent to convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Signaling Pathways Targeted by Sorafenib
The following diagram illustrates the primary signaling pathways inhibited by Sorafenib. It targets both the Raf/MEK/ERK pathway involved in tumor cell proliferation and the VEGFR/PDGFR pathways that are crucial for angiogenesis.
Caption: Signaling pathways inhibited by Sorafenib.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the key steps in a typical experimental workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
A Head-to-Head Comparison of RGB-286147 and Flavopiridol for Cancer Research and Development
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two notable cyclin-dependent kinase (CDK) inhibitors, RGB-286147 and flavopiridol, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for oncology research.
At a Glance: Key Performance Indicators
| Feature | This compound | Flavopiridol |
| Primary Target | Cyclin-Dependent Kinases (CDKs) and CDK-related kinases (CRKs) | Cyclin-Dependent Kinases (CDKs) |
| Mechanism of Action | ATP-competitive inhibitor of multiple CDKs and CRKs, leading to cell cycle arrest and apoptosis. | ATP-competitive inhibitor of multiple CDKs, leading to cell cycle arrest, inhibition of transcription, and apoptosis. |
| Potency (Kinase Inhibition) | High potency with IC50 values in the low nanomolar range for several CDKs. | Potent inhibitor of several CDKs with IC50 values in the nanomolar range. |
| Cellular Potency | Broad anti-tumor activity with an average GI50 of <10 nM across 60 cancer cell lines.[1] | Potent cytotoxicity against a variety of tumor cell lines with IC50 values for colony growth ranging from 10-36 nM.[2] |
| Clinical Development | Preclinical; a related compound (RGB-286638) has undergone Phase I trials. | Extensively studied in Phase I and II clinical trials as a single agent and in combination therapies.[3] |
In-Depth Analysis: Preclinical Data
Kinase Inhibition Profile
Both this compound and flavopiridol are potent inhibitors of a range of cyclin-dependent kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50) against key CDKs, providing a direct comparison of their in vitro potency.
| Target Kinase | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1/cyclin B | 48[4] | 30[2] |
| CDK2/cyclin E | 15[4] | 40[2] |
| CDK3/cyclin E | 9 | Not Reported |
| CDK4/cyclin D1 | 839[4] | 20-40[2] |
| CDK5/p35 | 10 | Not Reported |
| CDK6/cyclin D3 | 282[4] | 60[2] |
| CDK7/cyclin H | 71[4] | 875[2] |
| CDK9 | 9 | 20[2] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both compounds effectively induce cell cycle arrest and apoptosis in cancer cells.
This compound has been shown to induce a pronounced G1 phase arrest in the cell cycle.[1][4] This is followed by the induction of apoptosis, as evidenced by the proteolytic cleavage of PARP.[1]
Flavopiridol induces both G1 and G2/M phase cell cycle arrest.[5][6][7] Its pro-apoptotic effects are mediated through the activation of caspase-3 and can occur independently of p53 and bcl-2 modulation.[8][9] Flavopiridol also downregulates the anti-apoptotic protein Mcl-1.[7][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Clinical Landscape
Flavopiridol has been the subject of numerous clinical trials for various malignancies, including leukemias, lymphomas, and solid tumors.[3] While it has shown some clinical activity, dose-limiting toxicities such as diarrhea and hypotension have been observed.[3]
This compound itself has not been clinically evaluated. However, a structurally related multi-targeted kinase inhibitor, RGB-286638 , was assessed in a Phase I clinical trial in patients with solid tumors. The maximum tolerated dose (MTD) was determined to be 120 mg/d for 5 days every 28 days, with dose-limiting toxicities including elevated liver enzymes and cardiovascular effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified CDK/cyclin complexes.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add the purified recombinant CDK/cyclin enzyme to the reaction buffer.
-
Add the test compound (this compound or flavopiridol) at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and a suitable peptide substrate (e.g., a derivative of the retinoblastoma protein).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or by measuring the incorporation of radiolabeled ATP (³²P-ATP or ³³P-ATP).
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of the compounds on the metabolic activity and proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or flavopiridol for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.
Western Blot Analysis
Objective: To analyze the effect of the compounds on the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Treat cancer cells with the test compounds at specified concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, PARP, cleaved caspase-3, CDK9, Mcl-1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Animal Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
Protocol:
-
Implant human cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds (this compound or flavopiridol) and a vehicle control to the respective groups via a clinically relevant route (e.g., intravenous or intraperitoneal injection) on a defined schedule.
-
Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
This guide is intended to provide a balanced and objective comparison to inform further research and development efforts in the field of oncology. The provided experimental data and protocols offer a foundation for the continued investigation of these and other CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 5. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 6. bezmialemscience.org [bezmialemscience.org]
- 7. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Flavopiridol induces apoptosis in chronic lymphocytic leukemia cells via activation of caspase-3 without evidence of bcl-2 modulation or dependence on functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Potency and Mechanisms of RGB-286147 and Other CRK Inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is in a constant state of evolution. Among the myriad of targets, Cyclin-Dependent Kinases (CDKs) and the lesser-explored CDK-Related Kinases (CRKs) have emerged as pivotal players in cell cycle regulation and transcription, making them attractive targets for anti-cancer therapies. This guide provides a comprehensive side-by-side analysis of RGB-286147, a potent CDK/CRK inhibitor, and other notable inhibitors in its class, supported by experimental data and detailed methodologies.
Unveiling the Inhibitors: A Comparative Overview
This compound has garnered attention as a selective and ATP-competitive inhibitor of a broad spectrum of CDKs and CRKs.[1][2] Its anti-tumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.[2] To provide a clear comparison, this guide will analyze this compound alongside other well-characterized pan-CDK inhibitors that also exhibit activity against CRK-related kinases: Flavopiridol, Roscovitine (Seliciclib), and AT7519.
Quantitative Analysis: A Tale of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and its counterparts against a panel of CDKs. While specific IC50 values for CRKs are less commonly reported, the broad-spectrum activity against CDKs provides a strong indication of their potential as CRK inhibitors.
Table 1: IC50 Values (nM) of this compound and Other CDK/CRK Inhibitors Against Various Cyclin-Dependent Kinases
| Kinase | This compound | Flavopiridol | Roscovitine (Seliciclib) | AT7519 |
| CDK1/cyclin B | 48[3] | 30[4] | 650[5][6] | 210[7] |
| CDK2/cyclin E | 15[3] | 40[4] | 700[5][6] | 47[7] |
| CDK3/cyclin E | 10-70[3] | - | - | - |
| CDK4/cyclin D1 | 839[3] | 20-40[4] | >100,000[6] | 100[7] |
| CDK5/p35 | 10-70[3] | - | 160[5] | - |
| CDK6/cyclin D3 | 282[3] | 60[4] | >100,000[6] | 170[7] |
| CDK7/cyclin H | 10-70[3] | 875[4] | - | - |
| CDK9/cyclin T | - | 20[4] | - | <10[7] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
The CRK Signaling Nexus: A Visual Representation
The CT10 regulator of kinase (CRK) proteins are adaptor proteins that play a crucial role in signal transduction. They lack intrinsic kinase activity but act as scaffolds to bring together signaling molecules, thereby activating downstream pathways involved in cell proliferation, migration, and survival. The diagram below illustrates a simplified model of the CRK signaling pathway.
Experimental Corner: Deconstructing the Methodologies
To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed protocols for the key experiments used to characterize these kinase inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Dilute the kinase and substrate (e.g., Histone H1 for CDKs) to their final concentrations in the reaction buffer. Prepare serial dilutions of the inhibitor in DMSO, then further dilute in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P for detection). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate. Wash the filters to remove unincorporated ATP.
-
Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for a desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step can be performed overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount of DNA. Analyze the percentage of cells in each phase to determine the effect of the inhibitor on cell cycle progression.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor to induce apoptosis. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (both phosphatidylserine externalization and loss of membrane integrity have occurred).
-
Necrotic cells: Annexin V-negative and PI-positive (primary necrosis without significant phosphatidylserine externalization).
-
Conclusion
This compound stands as a potent inhibitor of a wide range of CDKs and CRKs, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines. When compared to other pan-CDK inhibitors like Flavopiridol, Roscovitine, and AT7519, this compound exhibits a distinct inhibitory profile. The choice of inhibitor for research or therapeutic development will depend on the specific CDK/CRK targets of interest and the desired cellular outcome. The detailed experimental protocols provided in this guide offer a solid foundation for the in-house evaluation and comparison of these and other emerging kinase inhibitors. As our understanding of the intricate roles of CDKs and CRKs in cancer biology deepens, the continued development and rigorous analysis of specific and potent inhibitors will be paramount in advancing the field of oncology.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling RGB-286147
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of RGB-286147, a selective and ATP-competitive cyclin-dependent kinase (CDK) and CDK-related kinase (CRK) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound as a kinase inhibitor that induces apoptosis, a cautious approach to personal protection is paramount. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving recommended | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety Goggles with Side Shields | ANSI Z87.1 certified | Protects eyes from splashes or aerosolized particles of the compound. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or equivalent | When handling the powdered form | Minimizes the risk of inhaling fine particles of the compound. |
Operational and Disposal Plans
Storage and Handling:
-
Solid Form: Store the lyophilized powder at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
In Solution: Once reconstituted, it is recommended to aliquot the solution into single-use vials and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: All cleanup materials should be placed in a sealed container and disposed of as hazardous chemical waste.
Disposal Plan:
All waste materials contaminated with this compound, including empty vials, used gloves, and other disposable labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
Reconstitution of Lyophilized this compound:
This protocol outlines the steps for reconstituting the lyophilized powder of this compound to a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Selection: Based on the intended experimental use, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of small molecule inhibitors.
-
Reconstitution:
-
Using a sterile syringe, slowly add the calculated volume of the chosen solvent to the vial.
-
Gently swirl the vial to dissolve the compound completely. Avoid vigorous shaking to prevent aerosolization.
-
Visually inspect the solution to ensure that all of the powder has dissolved.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month.
-
Signaling Pathway
Caption: Simplified signaling pathway of this compound inducing apoptosis.
This diagram illustrates how this compound, as a CDK inhibitor, can block the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest. This inhibition can also indirectly lead to the activation of the p53 tumor suppressor protein, which in turn initiates a cascade of events involving Bax and caspases, ultimately resulting in programmed cell death (apoptosis).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
